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  • Product: N,2-dimethylcyclohexan-1-amine
  • CAS: 50453-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,2-dimethylcyclohexan-1-amine: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N,2-dimethylcyclohexan-1-amine, a substituted secondary alicyclic amine, represents a valuable molecular scaffold in organic synthesis and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-dimethylcyclohexan-1-amine, a substituted secondary alicyclic amine, represents a valuable molecular scaffold in organic synthesis and medicinal chemistry. Its structural features, including chirality and the presence of a secondary amine, make it a versatile building block for the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of N,2-dimethylcyclohexan-1-amine, delving into its stereochemistry, synthesis, and spectroscopic characterization. Furthermore, this document outlines detailed experimental protocols, discusses the compound's reactivity, and explores its potential applications, particularly within the realm of drug discovery and development.

Introduction and Molecular Structure

N,2-dimethylcyclohexan-1-amine is a cyclic amine characterized by a cyclohexane ring bearing a methyl group at the 2-position and a methylamino group at the 1-position. The presence of two stereocenters at these positions gives rise to multiple stereoisomers, a critical consideration for its application in stereoselective synthesis and pharmacology. The general structure is as follows:

Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol CAS Number (HCl salt): 101257-67-4

The amine's basicity, a consequence of the lone pair of electrons on the nitrogen atom, and the steric environment created by the methyl substituents, are key determinants of its chemical reactivity.[1] Cyclohexylamine derivatives are prevalent in a wide array of biologically active compounds, serving as crucial components in the development of pharmaceuticals and agrochemicals.[1]

Stereoisomerism

N,2-dimethylcyclohexan-1-amine possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers:

  • (1R,2R)-N,2-dimethylcyclohexan-1-amine and (1S,2S)-N,2-dimethylcyclohexan-1-amine (the trans isomers)

  • (1R,2S)-N,2-dimethylcyclohexan-1-amine and (1S,2R)-N,2-dimethylcyclohexan-1-amine (the cis isomers)

The cis and trans diastereomers exhibit distinct physical and chemical properties due to the different spatial arrangements of the methyl and methylamino groups. The cyclohexane ring in these isomers will adopt chair conformations to minimize steric strain, with the substituents occupying either axial or equatorial positions. The relative stability of these conformers influences the overall energy and reactivity of each stereoisomer.

stereoisomers cluster_trans trans-Isomers (Enantiomeric Pair) cluster_cis cis-Isomers (Enantiomeric Pair) 1R,2R (1R,2R)-N,2-dimethyl- cyclohexan-1-amine 1S,2S (1S,2S)-N,2-dimethyl- cyclohexan-1-amine 1R,2R->1S,2S Enantiomers 1R,2S (1R,2S)-N,2-dimethyl- cyclohexan-1-amine 1R,2R->1R,2S Diastereomers 1S,2R (1S,2R)-N,2-dimethyl- cyclohexan-1-amine 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Figure 1: Stereoisomers of N,2-dimethylcyclohexan-1-amine.

Physical and Chemical Properties

Experimentally determined physical properties for N,2-dimethylcyclohexan-1-amine are not extensively reported in the literature. However, properties can be estimated based on data from structurally similar compounds. For context, data for the related isomers, trans-N,N'-dimethylcyclohexane-1,2-diamine and N,N-dimethylcyclohexylamine, are provided.

Table 1: Physical Properties of N,2-dimethylcyclohexan-1-amine and Related Compounds

PropertyN,2-dimethylcyclohexan-1-amine (Predicted/Estimated)trans-N,N'-Dimethylcyclohexane-1,2-diamineN,N-Dimethylcyclohexylamine
Molecular Formula C₈H₁₇NC₈H₁₈N₂C₈H₁₇N
Molecular Weight 127.23 g/mol 142.24 g/mol [2]127.23 g/mol [3]
Boiling Point ~160-170 °C (at 760 mmHg)78-80 °C (at 18 mmHg)[2]158-159 °C (lit.)[3][4]
Density ~0.85-0.87 g/mL at 25 °C0.902 g/mL at 25 °C (lit.)[2]0.849 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n²⁰/D) ~1.45-1.461.472 (lit.)[2]1.454 (lit.)[3]
pKa (of conjugate acid) ~10.5-11.0Not available10.72[4]
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.Slightly soluble in water.Slightly soluble in water (10 g/L at 20 °C).[4]
Basicity and Reactivity

As a secondary amine, N,2-dimethylcyclohexan-1-amine is a weak base and readily forms salts with acids. The nitrogen lone pair also makes it a competent nucleophile, allowing it to participate in a variety of chemical transformations. Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Further alkylation on the nitrogen atom to yield tertiary amines.

  • Salt Formation: Protonation by acids to form ammonium salts.

The reactivity can be influenced by the steric hindrance provided by the methyl groups on both the nitrogen and the adjacent carbon of the cyclohexane ring.

Synthesis of N,2-dimethylcyclohexan-1-amine

The most direct and widely used method for the synthesis of N,2-dimethylcyclohexan-1-amine is the reductive amination of 2-methylcyclohexanone with methylamine. This one-pot reaction proceeds through the formation of an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.

reductive_amination 2-methylcyclohexanone 2-Methylcyclohexanone imine Imine/Enamine Intermediate 2-methylcyclohexanone->imine + Methylamine - H2O methylamine Methylamine (CH3NH2) methylamine->imine product N,2-dimethylcyclohexan-1-amine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reducing_agent->product

Figure 2: General workflow for the synthesis of N,2-dimethylcyclohexan-1-amine via reductive amination.
Experimental Protocol: Reductive Amination

This protocol provides a generalized procedure for the synthesis of N,2-dimethylcyclohexan-1-amine. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces the iminium ion in the presence of the ketone starting material.

Materials:

  • 2-Methylcyclohexanone

  • Methylamine (as a solution in a solvent like THF or as a hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., Sodium triacetoxyborohydride, H₂/Pd-C)

  • Methanol (or another suitable solvent)

  • Acetic acid (catalyst)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.

  • Amine Addition: Add methylamine (1.1-1.5 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to control any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • Add water and basify the mixture with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude N,2-dimethylcyclohexan-1-amine by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation and Causality: The use of a slight excess of the amine and reducing agent ensures complete conversion of the limiting ketone. The acidic catalyst is crucial for accelerating the dehydration step in imine formation. The final basic workup is necessary to deprotonate the amine product, rendering it soluble in the organic extraction solvent.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

As a secondary amine, N,2-dimethylcyclohexan-1-amine is expected to exhibit the following characteristic IR absorptions:

  • N-H Stretch: A single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines (two bands) and tertiary amines (no band in this region).

  • C-H Stretch: Strong bands just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclohexane ring and methyl groups.

  • N-H Bend: A band in the region of 1560-1640 cm⁻¹, though this can sometimes be weak.

  • C-N Stretch: A weak to medium band in the 1020-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • N-H Proton: A broad singlet that can appear over a wide chemical shift range (typically δ 0.5-5.0 ppm). Its position is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O.

  • N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around δ 2.2-2.6 ppm, integrating to three protons.

  • C-Methyl Protons: A doublet around δ 0.8-1.0 ppm, integrating to three protons, coupled to the adjacent C-H on the cyclohexane ring.

  • Cyclohexane Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm). The proton on the carbon bearing the amino group (C1) would be expected to be the most downfield of the ring protons.

¹³C NMR:

  • C1 (Carbon attached to Nitrogen): Expected to be in the range of δ 50-65 ppm.

  • C2 (Carbon with Methyl Group): Expected in the range of δ 30-40 ppm.

  • N-Methyl Carbon: A signal around δ 30-40 ppm.

  • C-Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

  • Other Cyclohexane Carbons: Signals in the range of δ 20-40 ppm.

Mass Spectrometry (MS)

In mass spectrometry, N,2-dimethylcyclohexan-1-amine, with a molecular weight of 127.23 g/mol , will exhibit an odd-numbered molecular ion peak (M⁺) at m/z = 127, consistent with the "nitrogen rule." Common fragmentation patterns for cyclic amines include the loss of alkyl groups and cleavage of the ring. A prominent fragment would likely be observed from alpha-cleavage, resulting in the loss of a propyl radical from the ring, leading to a fragment ion at m/z = 84.

Applications in Drug Development and Research

While specific applications of N,2-dimethylcyclohexan-1-amine are not extensively documented, its structural motifs are of significant interest in medicinal chemistry.

  • Scaffold for Biologically Active Molecules: The cyclohexylamine framework is a key component in numerous therapeutic agents. The N-methyl and C-methyl substitutions can be used to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1]

  • Chiral Ligands in Asymmetric Synthesis: Chiral diamines and amino alcohols based on the cyclohexane scaffold are widely used as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which is a critical aspect of modern drug development.[5]

  • Intermediate for Complex Syntheses: As a functionalized building block, it can serve as a starting point for the synthesis of more complex molecules, including potential drug candidates for neurological disorders, analgesics, and antidepressants.[1] For example, arylcyclohexylamines are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.

Safety and Handling

  • Hazards: Likely to be corrosive and may cause severe skin burns and eye damage. It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N,2-dimethylcyclohexan-1-amine is a structurally interesting secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through reductive amination, and its stereochemical complexity offers opportunities for the development of stereoselective processes and chiral molecules. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on the properties of closely related analogs, offering valuable insights for researchers and drug development professionals working with this class of compounds. Further investigation into the specific properties and applications of its individual stereoisomers is warranted and represents a promising area for future research.

References

  • PubChemLite. 101257-67-4 (C8H17N). [Link]

  • A2Z Chemicalz. Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries. [Link]

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]

  • ChemSynthesis. N,N-Dimethylcyclohexylamine. [Link]

Sources

Exploratory

stereochemistry and conformers of N,2-dimethylcyclohexan-1-amine

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of N,2-dimethylcyclohexan-1-amine Abstract The spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of N,2-dimethylcyclohexan-1-amine

Abstract

The spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity, a cornerstone principle in modern drug discovery and development. Substituted cyclohexanes represent a ubiquitous structural motif in pharmaceuticals, where the molecule's three-dimensional shape, governed by its conformational preferences, dictates its interaction with biological targets. This technical guide provides a comprehensive analysis of the stereoisomers and conformational landscape of N,2-dimethylcyclohexan-1-amine. We will dissect the stereochemical possibilities arising from its two chiral centers and perform a detailed conformational analysis of the resulting diastereomers. This analysis, grounded in the principles of steric strain and substituent effects, offers predictive insights into the relative stability and potential reactivity of each isomer. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how fundamental stereochemical principles apply to complex amine structures.

The Stereoisomeric Landscape of N,2-dimethylcyclohexan-1-amine

N,2-dimethylcyclohexan-1-amine possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This structural feature gives rise to a total of four possible stereoisomers (2n, where n=2). These stereoisomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other.

  • Trans Isomers : The methyl group (at C2) and the N-methylamino group (at C1) are on opposite faces of the cyclohexane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

  • Cis Isomers : The methyl and N-methylamino groups are on the same face of the ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

The relationship between these isomers is crucial, as diastereomers possess different physical and chemical properties, leading to distinct pharmacological profiles.[1] Enantiomers, while having identical physical properties in an achiral environment, can exhibit profoundly different biological activities due to the chiral nature of receptors and enzymes.[1]

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R,2R)-N,2-dimethylcyclohexan-1-amine T2 (1S,2S)-N,2-dimethylcyclohexan-1-amine T1->T2 Enantiomers C1 (1R,2S)-N,2-dimethylcyclohexan-1-amine T1->C1 Diastereomers C2 (1S,2R)-N,2-dimethylcyclohexan-1-amine T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers trans_conformation cluster_eq Diequatorial (Highly Stable) cluster_ax Diaxial (Highly Unstable) img_eq label_eq (1e, 2e) Minimal Steric Strain label_ax (1a, 2a) Severe 1,3-Diaxial Interactions label_eq->label_ax Ring Flip (High Energy Barrier) img_ax

Caption: Conformational equilibrium for trans-N,2-dimethylcyclohexan-1-amine.

Conformational Equilibrium of cis-Isomers

For the cis diastereomers (e.g., (1R,2S)), the two substituents are on the same side of the ring. In a chair conformation, this necessitates that one group is axial and the other is equatorial. The ring flip interchanges these positions.

  • Conformer A : C1-N-methylamino (axial) and C2-methyl (equatorial).

  • Conformer B : C1-N-methylamino (equatorial) and C2-methyl (axial).

The relative stability of these two conformers depends on which group incurs the greater penalty for being in the axial position. By comparing their A-values, the methyl group (A ≈ 1.8 kcal/mol) is bulkier than the N-methylamino group (A ≈ 1.0 kcal/mol). Therefore, placing the methyl group in the axial position (Conformer B) is more energetically costly than placing the N-methylamino group there (Conformer A).

As a result, the equilibrium for the cis-isomer will favor Conformer A , where the larger methyl group occupies the more stable equatorial position.

cis_conformation cluster_A More Stable Conformer cluster_B Less Stable Conformer img_A label_A -CH₃ Equatorial (e) -NHCH₃ Axial (a) label_B -CH₃ Axial (a) -NHCH₃ Equatorial (e) label_A->label_B Ring Flip ΔG° ≈ -0.8 kcal/mol img_B

Caption: Conformational equilibrium for cis-N,2-dimethylcyclohexan-1-amine.

Implications for Drug Development

The distinct conformational preferences of the cis and trans diastereomers have profound implications for their potential as drug candidates.

  • Reactivity and Accessibility : The reactivity of the amine, particularly the accessibility of its lone pair of electrons for binding or reaction, is sterically dependent. In the highly stable trans-diequatorial conformer, the N-methylamino group is fully exposed. In the more stable cis conformer, the N-methylamino group is in the more sterically hindered axial position, potentially reducing its basicity and nucleophilicity compared to the trans isomer. * Receptor Binding : The precise three-dimensional arrangement of the methyl and N-methylamino groups creates a unique pharmacophore for each diastereomer. The trans-isomer presents its functional groups in a diequatorial arrangement, while the cis-isomer presents them in an axial/equatorial arrangement. These different spatial relationships will lead to different binding affinities and selectivities for a given protein target.

Experimental and Computational Characterization Protocols

Verifying the structural and conformational hypotheses presented requires a combination of spectroscopic and computational methods.

Protocol 1: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives in solution.

Objective : To confirm the relative stereochemistry (cis/trans) and determine the dominant conformation of the isolated isomers.

Methodology :

  • Sample Preparation : Dissolve 5-10 mg of the purified amine isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a drop of D₂O in a parallel experiment to identify the exchangeable N-H proton.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Diagnostic Signals : The chemical shift and, more importantly, the coupling constants (J-values) of the protons on C1 and C2 (the CH-N and CH-CH₃ protons) are diagnostic.

    • Conformational Insight : Large coupling constants (J ≈ 8-12 Hz) between vicinal protons typically indicate a diaxial relationship. Small coupling constants (J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship. For the trans-isomer, a large diaxial coupling is expected between H1 and H2 in the dominant diequatorial conformer. For the cis-isomer, a smaller coupling constant is expected.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments, confirming the overall structure.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space. For the cis-isomer, a NOE between the axial N-methylamino group's protons and the axial protons at C3 and C5 would be expected.

Protocol 2: Computational Conformational Analysis

Computational chemistry provides a quantitative method to assess the relative energies of different conformers and validate the predictions made from qualitative principles. Objective : To calculate the relative Gibbs free energies of the chair conformers for the cis and trans diastereomers.

computational_workflow start Generate Initial 3D Structures (e.g., trans-diequatorial, trans-diaxial, cis-ax/eq, cis-eq/ax) opt Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) start->opt Find lowest energy geometry freq Frequency Calculation (Confirm minima, obtain thermal corrections) opt->freq Characterize stationary points energy Calculate Gibbs Free Energies (G) freq->energy Include ZPE, thermal & entropy effects compare Determine Relative Stabilities (ΔG) and Equilibrium Populations energy->compare ΔG = G(conf2) - G(conf1)

Caption: A typical computational workflow for conformational analysis.

Methodology :

  • Initial Structure Generation : Build the 3D coordinates for all four relevant chair conformers (diequatorial and diaxial for trans; axial/equatorial and equatorial/axial for cis) using molecular modeling software.

  • Geometry Optimization : Perform a full geometry optimization for each structure to find its local energy minimum. A common and robust method is Density Functional Theory (DFT) using a functional like B3LYP with a basis set such as 6-31G(d). 3. Frequency Calculation : Perform a vibrational frequency calculation on each optimized structure. This step is crucial to verify that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis : Compare the calculated Gibbs free energies of the conformers for each diastereomer. The energy difference (ΔG) can be used to calculate the equilibrium constant (K_eq) and predict the relative populations of the conformers at a given temperature.

Conclusion

The stereochemical and conformational analysis of N,2-dimethylcyclohexan-1-amine reveals a molecule with well-defined, diastereomer-dependent three-dimensional structures. The trans-isomer exists almost exclusively in a diequatorial conformation, presenting its functional groups in a sterically accessible manner. Conversely, the cis-isomer exists as an equilibrium of two chair conformers, favoring the one where the bulkier methyl group occupies the equatorial position, forcing the N-methylamino group into a more hindered axial orientation. These fundamental structural differences are critical predictors of the molecule's physicochemical properties, reactivity, and, most importantly, its potential for selective interaction with biological targets. The experimental and computational protocols outlined provide a robust framework for the empirical validation of these principles, forming an essential component of the rational design process in drug development.

References

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Sources

Foundational

Structural Elucidation of N,2-Dimethylcyclohexan-1-amine Derivatives: A Comprehensive Technical Guide

Executive Summary Cyclohexylamine derivatives, specifically N,2-dimethylcyclohexan-1-amine and its analogs, are privileged scaffolds in medicinal chemistry. They frequently serve as the core pharmacophore in monoamine tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexylamine derivatives, specifically N,2-dimethylcyclohexan-1-amine and its analogs, are privileged scaffolds in medicinal chemistry. They frequently serve as the core pharmacophore in monoamine transporter inhibitors, NMDA receptor antagonists, and chemokine receptor modulators 1. The pharmacological efficacy of these compounds is intrinsically linked to their three-dimensional conformation. A slight stereochemical variation—such as a cis versus trans relationship between the C1-amine and C2-methyl groups—can result in multi-hundred-fold differences in receptor binding affinity 1. Consequently, rigorous structural elucidation is not merely an analytical formality; it is a fundamental driver of rational drug design.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of N,2-dimethylcyclohexan-1-amine derivatives, heavily indexing on advanced Nuclear Magnetic Resonance (NMR) spectroscopy 2.

The Stereochemical and Conformational Landscape

N,2-dimethylcyclohexan-1-amine possesses two contiguous stereocenters (C1 and C2), yielding four possible stereoisomers: a pair of cis enantiomers (1R,2S and 1S,2R) and a pair of trans enantiomers (1R,2R and 1S,2S).

The causality behind their structural behavior lies in cyclohexane ring dynamics. To minimize torsional and angle strain, the ring adopts a chair conformation.

  • The Trans Isomer: The C1-N-methylamino and C2-methyl groups reside on opposite faces of the ring. Steric principles dictate that the di-equatorial (e,e) conformation is overwhelmingly favored over the di-axial (a,a) conformation to avoid severe 1,3-diaxial steric clashes.

  • The Cis Isomer: The substituents reside on the same face, forcing an axial-equatorial (a,e) or equatorial-axial (e,a) relationship. Because the A-values (steric bulk) of a methyl group (~1.7 kcal/mol) and a secondary amine (~1.2–1.6 kcal/mol) are similar, both chair conformers exist in rapid equilibrium, though the conformer with the equatorial methyl group is slightly favored.

Diagnostic NMR Parameters & The Karplus Equation

The cornerstone of differentiating these diastereomers is the Karplus equation, which correlates the vicinal proton-proton coupling constant ( 3J ) with the dihedral angle between them .

  • Di-equatorial trans isomers place both the C1 and C2 protons in axial positions (dihedral angle ≈ 180°). This anti-periplanar geometry maximizes orbital overlap, yielding a large axial-axial coupling constant ( Jaa​ ≈ 10–12 Hz) .

  • Axial-equatorial cis isomers place the C1 and C2 protons at a dihedral angle of ≈ 60°. This gauche relationship results in a significantly smaller coupling constant ( Jae​ or Jea​ ≈ 2–5 Hz) .

Stereochemistry Isomer N,2-Dimethylcyclohexan-1-amine Cis Cis Isomer (1R,2S or 1S,2R) Isomer->Cis Trans Trans Isomer (1R,2R or 1S,2S) Isomer->Trans CisConf Axial-Equatorial Conformation Cis->CisConf TransConf Di-Equatorial Conformation Trans->TransConf CisJ Small J-coupling (J_ae ≈ 2-5 Hz) CisConf->CisJ TransJ Large J-coupling (J_aa ≈ 10-12 Hz) TransConf->TransJ

Fig 2: Stereochemical logic tree mapping isomers to their diagnostic NMR coupling constants.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, analytical workflows must be self-validating 3. Relying solely on 1D 1 H NMR is insufficient due to signal overlap in the aliphatic region. The following step-by-step methodology guarantees unambiguous elucidation 23.

Multidimensional NMR Acquisition and Analysis Workflow
  • Sample Preparation: Dissolve 10–15 mg of the purified derivative (>95% purity via LC-MS) in 0.6 mL of CDCl 3​ or DMSO- d6​ .

    • Causality: High analyte concentration is critical to achieve a high signal-to-noise ratio for 2D HMBC experiments, which rely on the naturally low-abundance 13 C isotope.

  • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra.

    • Validation: Integrate the N-methyl and C2-methyl signals. They must integrate to exactly 3 protons each relative to the single C1 methine proton, confirming the basic molecular skeleton.

  • COSY (Correlation Spectroscopy): Trace the continuous 3J spin system starting from the deshielded C1-H (typically adjacent to the electronegative nitrogen) through to the C2-H, and subsequently around the aliphatic ring (H3 through H6) 3.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons.

    • Validation: This step deconvolutes overlapping proton multiplets in the 1.0–2.0 ppm region by separating them along the much wider 13 C chemical shift axis, preventing misassignment of the axial/equatorial pairs 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the exact placement of the N-methyl group. Look for a strong 3-bond correlation ( 3JCH​ ) between the N-methyl protons and the C1 carbon. This eliminates the possibility of a misassigned ring-methyl group 2.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Apply a mixing time of 300–500 ms.

    • Causality: For small molecules (MW ~127 g/mol ), this mixing time is optimal to observe through-space dipole-dipole interactions without artifacts from spin diffusion. The presence of 1,3-diaxial NOE cross-peaks (e.g., between H1 and H3/H5) definitively confirms the axial positioning of the C1 proton 3.

Workflow Sample Sample Preparation (High Purity, Deuterated Solvent) NMR1D 1D NMR (1H, 13C) Extract J-couplings & Shifts Sample->NMR1D MS LC-MS / GC-MS Confirm Molecular Weight Sample->MS NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR1D->NMR2D NOESY NOESY / ROESY Determine Spatial Proximity NMR2D->NOESY Elucidation Structural Elucidation (Stereochemistry Confirmed) NOESY->Elucidation MS->Elucidation

Fig 1: Analytical workflow for the structural elucidation of cyclohexylamines.

Quantitative Data Summary

The expected analytical parameters are summarized below to serve as a reference standard for laboratory execution.

Table 1: Diagnostic NMR Parameters for Isomeric Differentiation of N,2-dimethylcyclohexan-1-amine

Parametercis-N,2-dimethylcyclohexan-1-aminetrans-N,2-dimethylcyclohexan-1-amine
Preferred Conformation Axial-Equatorial (a,e)Di-Equatorial (e,e)
C1-H Orientation Equatorial or AxialAxial
C2-H Orientation Axial or EquatorialAxial
Diagnostic J-coupling (H1-H2) 2 – 5 Hz ( Jae​ or Jea​ )10 – 12 Hz ( Jaa​ )
1,3-Diaxial NOE (H1 to H3/H5) Present only if H1 is axialAlways present (H1 is axial)

References

  • Title: Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
  • Title: An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 4-Iodocyclohexanamine Source: Benchchem URL
  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: CDN URL

Sources

Exploratory

thermodynamic stability of N,2-dimethylcyclohexan-1-amine isomers

An In-depth Technical Guide to the Thermodynamic Stability of N,2-dimethylcyclohexan-1-amine Isomers Abstract The stereochemical and conformational landscape of substituted cyclohexanes is a cornerstone of modern organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of N,2-dimethylcyclohexan-1-amine Isomers

Abstract

The stereochemical and conformational landscape of substituted cyclohexanes is a cornerstone of modern organic chemistry and plays a pivotal role in drug development, where molecular shape dictates biological activity. This guide provides a detailed analysis of the thermodynamic stability of the stereoisomers of N,2-dimethylcyclohexan-1-amine. We will dissect the conformational preferences of each isomer, grounding the analysis in fundamental principles of steric and torsional strain. Furthermore, a comprehensive computational workflow is presented, offering a robust, self-validating system for predicting and quantifying the relative stabilities, thereby providing researchers and drug development professionals with both theoretical insights and a practical framework for analysis.

Introduction: Stereoisomerism in Substituted Cyclohexanes

The therapeutic efficacy of a chiral drug molecule is intrinsically linked to its three-dimensional structure. For cyclic compounds like cyclohexane derivatives, this extends beyond simple stereochemistry to the dynamic equilibrium of various ring conformations. N,2-dimethylcyclohexan-1-amine possesses two chiral centers (C1 and C2), giving rise to four possible stereoisomers, which exist as two diastereomeric pairs: a trans pair and a cis pair.

  • trans : (1R,2R)-N,2-dimethylcyclohexan-1-amine and (1S,2S)-N,2-dimethylcyclohexan-1-amine (enantiomers).

  • cis : (1R,2S)-N,2-dimethylcyclohexan-1-amine and (1S,2R)-N,2-dimethylcyclohexan-1-amine (enantiomers).

The thermodynamic stability of these isomers is not identical; it is dictated by the energetic penalties associated with their preferred three-dimensional arrangements, primarily the chair conformation. Understanding these subtle energy differences is critical for predicting molecular properties and interactions in a biological context.

Foundational Principles of Conformational Stability

The chair conformation of cyclohexane minimizes both angle strain and torsional strain, making it the most stable arrangement. When substituents are introduced, the stability of the two interconverting chair conformers is perturbed. The dominant factors governing this stability are:

  • Axial vs. Equatorial Positions : Substituents are generally more stable in the spacious equatorial positions than in the more sterically crowded axial positions.[1]

  • 1,3-Diaxial Interactions : This is the primary source of steric strain for axial substituents. It arises from the repulsion between an axial substituent and the axial hydrogens on the same face of the ring, located three carbons away.[2][3] This interaction is energetically analogous to a gauche butane interaction.[4]

  • A-Values : This experimentally determined value quantifies the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] It is a direct measure of the energetic cost of placing a substituent in an axial position.

    • Methyl (-CH₃) : A-value ≈ 1.7-1.8 kcal/mol[6][7]

    • N-methylamino (-NHCH₃) : A-value ≈ 1.0 kcal/mol[7]

  • Gauche Interactions : In 1,2-disubstituted cyclohexanes, a gauche butane-like interaction (steric strain) occurs between the two substituents when they are on adjacent carbons.[8][9]

Conformational Analysis of trans-N,2-dimethylcyclohexan-1-amine

The trans isomers have the methyl and N-methylamino groups on opposite faces of the cyclohexane ring. This stereochemistry allows for two distinct chair conformations upon ring-flipping.

  • Diequatorial Conformer : Both the C2-methyl group and the C1-N-methylamino group occupy equatorial positions. This is a relatively low-energy conformation. The only significant strain is a gauche interaction between the two adjacent substituents, estimated at approximately 0.9 kcal/mol.

  • Diaxial Conformer : Both substituents occupy axial positions. This conformation is highly disfavored due to severe steric strain.[10] The axial C2-methyl group experiences two 1,3-diaxial interactions with axial hydrogens (2 x ~0.9 kcal/mol), and the axial C1-N-methylamino group also experiences two 1,3-diaxial interactions. The total strain is the sum of the A-values for both groups.

Caption: Chair conformations of the trans isomer.

Conformational Analysis of cis-N,2-dimethylcyclohexan-1-amine

In the cis isomers, the two substituents are on the same face of the ring. This arrangement necessitates that in any chair conformation, one group must be axial while the other is equatorial.[9][11]

  • Conformer A (C2-Methyl Equatorial, C1-N-methylamino Axial) : The larger methyl group (A-value ≈ 1.8 kcal/mol) is in the more stable equatorial position. The N-methylamino group is axial, introducing steric strain from 1,3-diaxial interactions, equivalent to its A-value (~1.0 kcal/mol).

  • Conformer B (C2-Methyl Axial, C1-N-methylamino Equatorial) : Following a ring flip, the methyl group becomes axial, and the N-methylamino group becomes equatorial. The axial methyl group introduces significant 1,3-diaxial strain, equivalent to its A-value (~1.8 kcal/mol).

Caption: Chair conformations of the cis isomer.

Overall Thermodynamic Stability Ranking

By comparing the strain energies of the most stable conformer for each diastereomer, we can predict their relative thermodynamic stability.

  • Most Stable trans Conformer (diequatorial) : Strain ≈ 0.9 kcal/mol (gauche interaction).

  • Most Stable cis Conformer (equatorial-axial) : Strain ≈ 1.0 kcal/mol (1,3-diaxial interactions from the axial -NHCH₃ group).

The analysis predicts that the trans isomer is slightly more thermodynamically stable than the cis isomer . The energy difference is small, suggesting that both diastereomers will be present in an equilibrium mixture, with the trans isomer being the major component.

Protocol for Computational Verification

To move from qualitative prediction to quantitative analysis, a computational chemistry approach is indispensable. This protocol outlines a self-validating system using Density Functional Theory (DFT), a widely trusted method for conformational analysis.[12][13]

Experimental Protocol: DFT-Based Conformational Analysis
  • Structure Generation :

    • Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures for the four key conformers: trans-diequatorial, trans-diaxial, cis-(eq-CH₃, ax-NHCH₃), and cis-(ax-CH₃, eq-NHCH₃).

  • Geometry Optimization :

    • Causality : The initial structures are not at an energy minimum. Geometry optimization is required to find the lowest energy structure for each conformer on the potential energy surface.[14]

    • Method : Perform geometry optimization using a DFT functional known to balance accuracy and computational cost, such as B3LYP or M06-2X.[12]

    • Basis Set : Use a Pople-style basis set, such as 6-31G(d), for this initial optimization step.

    • Software : Gaussian, ORCA, or other quantum chemistry software packages.

  • Frequency Calculation & Verification :

    • Causality : This step is critical for two reasons. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

    • Method : Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) on each optimized structure.

    • Validation : Confirm that the output shows zero imaginary frequencies for each conformer.

  • Single-Point Energy Refinement :

    • Causality : To obtain more accurate relative energies, a single-point energy calculation is performed on the optimized geometries using a larger, more robust basis set.

    • Method : Use a functional that accounts for dispersion forces (e.g., B3LYP-D3, ωB97X-D) and a larger basis set, such as 6-311+G(2d,p) or def2-TZVP.[13]

    • Solvation (Optional but Recommended) : To model a realistic environment, apply a continuum solvation model like the Polarizable Continuum Model (PCM) using a relevant solvent (e.g., water, methanol).

  • Data Analysis & Stability Ranking :

    • Calculation : Calculate the Gibbs free energy (G) for each conformer by summing the refined electronic energy and the thermal corrections to free energy from the frequency calculation.

    • Ranking : The conformer with the lowest Gibbs free energy is the most stable. The relative stability (ΔG) of any other conformer can be calculated relative to this global minimum. The overall stability of an isomer (cis or trans) is determined by the energy of its most stable conformer.

G start 1. Build Initial 3D Structures (cis/trans conformers) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation (Confirm Minimum & Get G-corr) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) spe 4. Single-Point Energy (e.g., B3LYP-D3/def2-TZVP + PCM) check->spe No analyze 5. Calculate Relative ΔG (Electronic Energy + G-corr) spe->analyze end Rank Isomer Stability analyze->end

Caption: Computational workflow for stability analysis.

Predicted Quantitative Data Summary

This table summarizes the expected outcomes from both the qualitative analysis based on A-values and the proposed computational study.

Isomer / ConformerSubstituent Positions (C1-NHCH₃, C2-CH₃)Qualitative Strain Estimate (kcal/mol)Predicted Relative Gibbs Free Energy (ΔG, kcal/mol)
trans (Global Minimum) Equatorial, Equatorial ~0.9 (Gauche) 0.00
transAxial, Axial>4.5 (Severe 1,3-Diaxial)>5.0
cis Axial, Equatorial ~1.0 (A-value of -NHCH₃) ~0.1 - 0.3
cisEquatorial, Axial~1.8 (A-value of -CH₃)~0.8 - 1.0

Note: Predicted ΔG values are illustrative estimates. The computational protocol will yield precise quantitative results.

Conclusion

A thorough conformational analysis, supported by established stereochemical principles, predicts that the trans-isomer of N,2-dimethylcyclohexan-1-amine is thermodynamically more stable than the cis-isomer . This preference is driven by the ability of the trans isomer to adopt a low-energy diequatorial conformation, which is inaccessible to the cis isomer. The primary destabilizing force in the most stable trans conformer is a single gauche interaction, while the most stable cis conformer is destabilized by the 1,3-diaxial interactions of an axial N-methylamino group. While the predicted energy difference is small, it is significant. The provided computational protocol offers a robust and reliable method for quantifying this energy difference, providing critical data for professionals in drug design and chemical research.

References

  • Chemistry LibreTexts. (2020). 4.10: Conformations of Disubstituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Lumen Learning. Monosubstituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

  • St. Paul's Cathedral Mission College. Non-Geminal Disubstituted Cyclohexanes. [Link]

  • Computational Chemistry Online. Conformational Sampling. [Link]

  • Pinto, B. M., & Wolfe, S. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-434. [Link]

  • Fundamentals of Organic Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. [Link]

  • Molview. 1,3-diaxial interaction. [Link]

  • Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • YouTube. (2023). What are 1,3-diaxial interactions?. [Link]

  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • National Institutes of Health. (2016). Computational methods for exploring protein conformations. [Link]

  • Mori, T., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 36967-36974. [Link]

  • OpenStax. (2023). 4.7 Conformations of Monosubstituted Cyclohexanes. [Link]

  • University of Calgary. Table of A-Values. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

  • University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

  • Grokipedia. A value. [Link]

  • Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]

  • University of Wisconsin-Platteville. trans-1,2-Dimethylcyclohexane. [Link]

Sources

Foundational

N,2-dimethylcyclohexan-1-amine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of N,2-Dimethylcyclohexan-1-amine for Research and Development Introduction: Acknowledging the Utility and Hazard of a Versatile Amine N,2-dimethylcyclohexan-1-amine and i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of N,2-Dimethylcyclohexan-1-amine for Research and Development

Introduction: Acknowledging the Utility and Hazard of a Versatile Amine

N,2-dimethylcyclohexan-1-amine and its isomers are valuable building blocks in synthetic chemistry, finding application in the development of novel ligands, catalysts, and pharmaceutical intermediates. As with many substituted cyclic amines, their utility is matched by a significant hazard profile that necessitates a comprehensive understanding and rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and emergency management of this chemical class. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a self-validating system of risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For N,2-dimethylcyclohexan-1-amine and its related isomers, the primary hazards include severe skin and eye damage, acute oral toxicity, and potential respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

It is crucial to recognize that different isomers may have distinct CAS numbers and potentially varied hazard profiles. For instance, (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (CAS No. 68737-65-5) is classified as causing severe skin burns and eye damage, being harmful if swallowed, and potentially causing respiratory irritation.[1] Similarly, trans-N1,N2-Dimethylcyclohexane-1,2-diamine (CAS No. 67579-81-1) is listed as harmful if swallowed and causing severe skin burns and eye damage.[3]

Table 1: GHS Hazard Classification Summary for Dimethylcyclohexanamine Derivatives

Hazard ClassHazard CategorySignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 1B / 1CDangerH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2DangerH319: Causes serious eye irritation / H314: Causes severe skin burns and eye damage[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3DangerMay cause respiratory irritation[1][3]
Flammable LiquidsCategory 3DangerH226: Flammable liquid and vapour[5]

Toxicological Profile: To the best of current knowledge, the chemical, physical, and toxicological properties of many specific isomers have not been thoroughly investigated.[3] Therefore, it is prudent to treat all variants of N,2-dimethylcyclohexan-1-amine with a high degree of caution. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Exposure can lead to corrosive effects on mucous membranes, the upper respiratory tract, skin, and eyes.[1][6]

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a substance is critical for predicting its behavior under various laboratory conditions and for designing safe handling procedures.

Table 2: Physicochemical Data for N,N'-Dimethyl-1,2-cyclohexanediamine Isomers

PropertyValueCAS NumberSource(s)
Molecular FormulaC8H18N268737-65-5 / 67579-81-1[1][3]
Molecular Weight142.24 g/mol 68737-65-5 / 67579-81-1[1][3]
Boiling Point186.8 ± 8.0 °C at 760 mmHg68173-05-7[7]
Flash Point60.2 ± 10.2 °C68173-05-7[7]
Density0.9 ± 0.1 g/cm³68173-05-7[7]

Note: Properties can vary between isomers. The data presented is for representative compounds in this class.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The causality behind exposure control is to create barriers between the researcher and the hazardous substance. This is achieved through a hierarchy of controls, starting with engineering controls, followed by administrative controls, and finally, personal protective equipment.

Engineering Controls: All work involving N,2-dimethylcyclohexan-1-amine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] This is the most critical engineering control as it captures vapors and aerosols at the source, preventing inhalation, which may cause respiratory irritation.[1][3] Emergency safety showers and eyewash stations must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[6] This combination is essential because the compound can cause severe eye damage, and splashes are a credible risk.[1][2]

  • Skin Protection:

    • Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of after contamination.[3][6] A proper glove removal technique must be employed to avoid cross-contamination.[3]

    • Protective Clothing: A lab coat is mandatory. For procedures with a higher risk of splashing, chemically resistant aprons or suits should be worn.[1][4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., for organic vapors/amines) must be used.[1][3]

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow for N,2-dimethylcyclohexan-1-amine start Task Involves Handling Amine? fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_base Mandatory PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves fume_hood->ppe_base Yes respirator Use Approved Respirator fume_hood->respirator No splash_risk High Splash Potential? ppe_base->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Aerosol/Vapor Generation Risk? splash_risk->aerosol_risk No face_shield->aerosol_risk aerosol_risk->respirator Yes end_ppe Proceed with Task aerosol_risk->end_ppe No respirator->ppe_base respirator->end_ppe

Caption: PPE selection workflow based on procedural risk.

Section 4: Safe Handling and Storage Procedures

A self-validating protocol for handling hazardous chemicals involves checkpoints and clear, sequential steps that minimize ambiguity and the potential for error.

Experimental Protocol: General Handling

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[8] Confirm that the fume hood is operational and that all necessary PPE is available and in good condition.

  • Aliquotting: When transferring the chemical, use a well-ventilated area.[4] Grounding and bonding may be necessary for larger quantities of flammable liquid forms to prevent static discharge. Use only non-sparking tools.

  • Personal Hygiene: Avoid all personal contact with the chemical.[4] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]

  • End of Work: Securely seal all containers when not in use.[4] Decontaminate the work area. Contaminated clothing should be laundered separately before reuse.[4]

Handling_Workflow cluster_handling Safe Handling Workflow prep 1. Pre-Handling Check - Review SDS - Verify Fume Hood - Inspect PPE transfer 2. Chemical Transfer - Use Fume Hood - Grounding (if needed) - Use Non-Sparking Tools prep->transfer hygiene 3. During Handling - Avoid Contact - No Food/Drink - Proper Glove Use transfer->hygiene post 4. Post-Handling - Seal Containers - Decontaminate Area - Wash Hands Thoroughly hygiene->post

Caption: Step-by-step safe chemical handling workflow.

Storage: Proper storage is essential to prevent degradation, reaction, and accidental release.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] Some suppliers recommend refrigerated storage.

  • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and foodstuff containers.[1][4][9]

  • Protect containers from physical damage and inspect them regularly for leaks.[4]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.[10]

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a spill pillow.[3][10] For aliphatic amines, some procedures suggest applying sodium bisulfite.[10]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Decontaminate the area with a suitable cleaning agent and water.[4]

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.[11][12]

    • Alert others and activate the fire alarm if the spill is large, volatile, or flammable.[11][12]

    • Close the laboratory doors to contain vapors.[11]

    • Call emergency services (e.g., 911) and the institution's environmental health and safety office.[11][12]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[11]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes under a safety shower.[10][11] Remove all contaminated clothing while showering.[1][11] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Immediately call a poison center or doctor.[1]

Emergency_Response_Tree cluster_emergency Emergency Response Decision Tree incident Incident Occurs type Type of Incident? incident->type spill Chemical Spill type->spill Spill exposure Personal Exposure type->exposure Exposure spill_size Spill Size? spill->spill_size exposure_route Exposure Route? exposure->exposure_route minor_spill Minor Spill: - Alert Area - Use Spill Kit - Decontaminate spill_size->minor_spill Minor (in hood) major_spill Major Spill: - EVACUATE - Alert Others - Call EHS/911 spill_size->major_spill Major (outside hood) skin_eye Skin/Eye Contact: - Flush with Water (15+ min) - Remove Contaminated Clothing - Seek Medical Attention exposure_route->skin_eye Skin/Eye inhalation Inhalation: - Move to Fresh Air - Seek Medical Attention exposure_route->inhalation Inhalation ingestion Ingestion: - Rinse Mouth - DO NOT Induce Vomiting - Call Poison Center exposure_route->ingestion Ingestion

Caption: Decision tree for responding to spills and exposures.

Section 6: Waste Disposal

All waste containing N,2-dimethylcyclohexan-1-amine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a suitable, closed, and clearly labeled container.[3]

  • Do not mix with incompatible waste streams.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour down the drain.[3]

Conclusion

N,2-dimethylcyclohexan-1-amine is a potent chemical that demands respect and meticulous handling. By internalizing the principles of risk assessment, utilizing a hierarchy of controls, and being thoroughly prepared for emergencies, researchers can confidently and safely harness its synthetic utility. The foundation of laboratory safety is not merely following rules, but understanding the causality behind them, creating a culture of vigilance and proactive risk management.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]

  • Capot Chemical. (2018, August 21). Trans-N1,N2-Dimethylcyclohexane-1,2-diamine SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. N,2-dimethylcyclohexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2025, April 6). cis-N1,N2-Dimethylcyclohexane-1,2-diamine Safety Data Sheet. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. Chemical Spills. Retrieved from [Link]

  • ChemSrc. (2025, August 20). N,N'-Dimethyl-1,2-cyclohexanediamine | CAS#:68173-05-7. Retrieved from [Link]

  • PubChem. 1-N,2-N-dimethylcyclohexane-1,2-diamine. Retrieved from [Link]

  • Safety Quip. What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Florida State University Emergency Management. Chemical Spills. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

Sources

Exploratory

in vitro toxicity data for N,2-dimethylcyclohexan-1-amine

Title: In Vitro Toxicity Profiling of N,2-Dimethylcyclohexan-1-amine: A Technical Guide to Hazard Identification Executive Summary As a Senior Application Scientist, I frequently encounter aliphatic amines that present u...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Toxicity Profiling of N,2-Dimethylcyclohexan-1-amine: A Technical Guide to Hazard Identification

Executive Summary

As a Senior Application Scientist, I frequently encounter aliphatic amines that present unique challenges in safety assessments. N,2-dimethylcyclohexan-1-amine (and its hydrochloride salt, CAS 101257-67-4) is a cycloaliphatic amine utilized as a critical building block in pharmaceutical synthesis and advanced materials[1]. Regulatory databases classify this compound under the Globally Harmonized System (GHS) as a Skin Irritant Category 2 (H315), an Eye Irritant Category 2A (H319), and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) agent causing transient drowsiness or dizziness (H336)[2].

This technical guide synthesizes the mechanistic causality behind these hazards and provides self-validating in vitro protocols—specifically utilizing 3D reconstructed human tissue models and microelectrode arrays (MEA)—to accurately quantify the toxicity profile of N,2-dimethylcyclohexan-1-amine without relying on traditional in vivo animal models.

Mechanistic Causality: From Molecular Structure to Tissue Response

To design an effective in vitro assay, we must first understand the physicochemical behavior of the test article. N,2-dimethylcyclohexan-1-amine possesses a lipophilic cyclohexane ring coupled with a basic secondary amine group.

  • Dermal and Ocular Irritation (H315, H319): The compound's lipophilicity allows it to rapidly partition into the lipid-rich extracellular matrix of the stratum corneum and the corneal epithelium. Once intercalated, the basic amine disrupts lipid bilayer integrity and induces localized pH shifts. This biochemical stress triggers keratinocytes and corneal epithelial cells to release pro-inflammatory cytokines (e.g., IL-1α), ultimately leading to a measurable decline in mitochondrial reductase activity[3][4].

  • Transient Neurotoxicity (STOT SE 3 - H336): Aliphatic amines can cross the blood-brain barrier. In vitro, this is modeled using human neuronal networks. The compound causes transient membrane fluidization, temporarily suppressing voltage-gated ion channels. This manifests as a reversible, dose-dependent decrease in neuronal firing rates without inducing outright cell death—perfectly mirroring the transient nature of STOT SE 3 (drowsiness/dizziness)[2].

Quantitative In Vitro Data Summary

The following table summarizes the expected in vitro toxicity metrics for N,2-dimethylcyclohexan-1-amine based on standardized regulatory frameworks[5][6].

Toxicity EndpointIn Vitro ModelAssay MetricDiagnostic ThresholdPredicted Result for N,2-dimethylcyclohexan-1-amineGHS Classification
Skin Irritation Reconstructed Human Epidermis (RhE)MTT Viability (%)≤ 50% Viability35% - 45% (Viability suppressed)Category 2 (H315)
Eye Irritation Reconstructed Human Cornea-like Epithelium (RhCE)MTT Viability (%)≤ 60% Viability40% - 55% (Viability suppressed)Category 2A (H319)*
STOT SE 3 (CNS) SH-SY5Y Microelectrode Array (MEA)Mean Firing Rate (MFR)> 30% reversible drop in MFR40% reversible suppression of MFR at 10 µMSTOT SE 3 (H336)

*Note: OECD TG 492 identifies chemicals requiring classification but cannot definitively differentiate between Category 1 and Category 2 without a tiered testing strategy[3].

Self-Validating Experimental Protocols

A robust in vitro assay must be a self-validating system. This means every plate must contain internal controls that dictate the acceptance or rejection of the run, ensuring data trustworthiness.

Dermal Irritation: OECD TG 439 (RhE Model)

This protocol utilizes a 3D Reconstructed Human Epidermis (RhE) model to assess skin irritation[4][5].

  • Tissue Equilibration: Transfer RhE inserts (e.g., EpiDerm) to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO2.

  • Test Article Application: Apply 30 µL of neat N,2-dimethylcyclohexan-1-amine (liquid) directly to the apical surface of the RhE tissue.

    • Self-Validation Controls: Apply 30 µL of DPBS as the Negative Control (NC) and 30 µL of 5% SDS as the Positive Control (PC).

  • Exposure & Washing: Incubate for exactly 60 minutes. Post-incubation, thoroughly wash the tissues with DPBS to remove residual amine, preventing direct chemical reduction of the MTT dye.

  • Post-Soak & Recovery: Transfer inserts to fresh medium and incubate for 42 hours to allow for tissue recovery or the progression of apoptotic cascades.

  • MTT Assay: Transfer tissues to 24-well plates containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the precipitated blue formazan using isopropanol and measure optical density (OD) at 570 nm.

  • Data Interpretation: Calculate viability relative to the NC. The run is valid only if NC OD ≥ 0.8 and PC viability ≤ 20%. A test article viability ≤ 50% confirms a Category 2 Skin Irritant[4][5].

G Start Apply N,2-dimethylcyclohexan-1-amine to Apical Surface of RhE Incubate 60 Min Exposure (37°C, 5% CO2) Start->Incubate Wash Extensive DPBS Wash & 42 Hr Recovery Incubate->Wash MTT MTT Incubation & Formazan Extraction Wash->MTT Decision Viability Threshold (OECD TG 439) MTT->Decision Irritant Viability ≤ 50% Skin Irritant (Cat 2) Decision->Irritant Positive Response NonIrrit Viability > 50% No Category Decision->NonIrrit Negative Response

Workflow for OECD TG 439 RhE Skin Irritation Assay.

Ocular Irritation: OECD TG 492 (RhCE Model)

Because the corneal epithelium lacks a keratinized stratum corneum, it is more sensitive to lipophilic amines[3].

  • Pre-incubation: Equilibrate Reconstructed Human Cornea-like Epithelium (RhCE) tissues (e.g., EpiOcular) overnight[6].

  • Exposure: Apply 50 µL of N,2-dimethylcyclohexan-1-amine to the tissues. Incubate for 30 minutes. (Use DPBS for NC and neat methyl acetate for PC).

  • Washing & Post-Soak: Wash tissues extensively with DPBS. Immerse completely in medium for 12 minutes at room temperature to remove amine partitioned into the porous membrane.

  • Recovery & MTT: Incubate for 2 hours (recovery), followed by a 3-hour MTT incubation. Extract formazan and read OD at 570 nm.

  • Data Interpretation: Viability ≤ 60% indicates the chemical requires classification for eye irritation/damage[3].

Transient Neurotoxicity (STOT SE 3) via Microelectrode Arrays (MEA)

To mechanistically prove the H336 classification (drowsiness/dizziness)[2], we measure functional neurotoxicity without cell death.

  • Network Maturation: Culture SH-SY5Y human neuroblastoma cells on 48-well MEA plates for 14 days until synchronized spontaneous bursting networks form.

  • Baseline Recording: Record baseline electrical activity (Mean Firing Rate - MFR) for 30 minutes.

  • Acute Exposure: Dose the wells with a non-cytotoxic concentration (e.g., 10 µM) of N,2-dimethylcyclohexan-1-amine.

  • Functional Recording: Record activity for 60 minutes. A significant, reversible drop in MFR (>30% reduction compared to baseline) indicates transient ion channel suppression, the in vitro hallmark of STOT SE 3 CNS depression.

G Exposure Dose SH-SY5Y MEA with N,2-dimethylcyclohexan-1-amine Membrane Lipophilic Penetration of Neuronal Membrane Exposure->Membrane IonChannel Transient Modulation of Voltage-Gated Channels Membrane->IonChannel Spike Reversible Decrease in Mean Firing Rate (MFR) IonChannel->Spike Phenotype STOT SE 3 Phenotype: Transient Drowsiness (H336) Spike->Phenotype

Mechanistic pathway of N,2-dimethylcyclohexan-1-amine inducing STOT SE 3.

References

  • NextSDS. "N,2-dimethylcyclohexan-1-amine hydrochloride — Chemical Substance Information." NextSDS Regulatory Database. Available at: [Link]

  • SenzaGen. "Skin irritation: OECD TG 439." SenzaGen. Available at: [Link]

  • MatTek Corporation. "EpiOcular Eye Irritation Test (OECD TG 492)." MatTek. Available at: [Link]

  • XCellR8. "Regulatory Eye Irritation Test OECD TG 492." XCellR8. Available at: [Link]

  • RE-Place. "In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." RE-Place. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of N,2-Dimethylcyclohexan-1-amine

Introduction: The Significance of N-Alkylated Cyclohexylamines N-alkylated cyclohexylamine derivatives are pivotal structural motifs in the landscape of modern drug discovery and materials science. The specific stereoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Cyclohexylamines

N-alkylated cyclohexylamine derivatives are pivotal structural motifs in the landscape of modern drug discovery and materials science. The specific stereochemistry and conformational rigidity of the cyclohexyl scaffold, combined with the diverse functionalities that can be introduced via N-alkylation, make these compounds valuable building blocks. N,2-dimethylcyclohexan-1-amine, with its inherent chirality and substitution pattern, serves as a versatile precursor for a wide array of tertiary amines. These products find applications as catalysts, and synthetic intermediates for pharmaceuticals. This guide provides detailed protocols and mechanistic insights for the N-alkylation of N,2-dimethylcyclohexan-1-amine, designed for researchers and professionals in drug development and chemical synthesis.

Core Concepts in N-Alkylation of Secondary Amines

The N-alkylation of a secondary amine, such as N,2-dimethylcyclohexan-1-amine, involves the formation of a new carbon-nitrogen bond to yield a tertiary amine. The primary challenge in this transformation is to achieve selective mono-alkylation while avoiding the formation of quaternary ammonium salts, which can occur if the newly formed tertiary amine is more nucleophilic than the starting secondary amine. The choice of methodology depends on the desired alkyl group, the scale of the reaction, and the functional group tolerance required. This document will focus on two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides.

Method 1: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines.[1][2] This one-pot reaction proceeds via the formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.[1] A key advantage of this method is the reduced risk of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[1]

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a transient iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the final tertiary amine. The choice of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is crucial for the success of this reaction.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of N,2-dimethylcyclohexan-1-amine with a generic aldehyde.

Materials:

  • N,2-dimethylcyclohexan-1-amine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add N,2-dimethylcyclohexan-1-amine (1.0 equiv) and the aldehyde (1.1 equiv). Dissolve the starting materials in anhydrous DCM or DCE.

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.

Data Summary Table for Reductive Amination
ParameterRecommended ConditionNotes
Stoichiometry Amine:Aldehyde:Reducing Agent (1:1.1:1.5)A slight excess of the aldehyde and reducing agent ensures complete conversion of the amine.
Solvent Anhydrous DCM or DCEThese are standard solvents for this reaction.
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reagent for reductive aminations.[1]
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.
Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Amine & Aldehyde in Anhydrous Solvent iminium Stir for Iminium Ion Formation prep->iminium 20-30 min reduction Add NaBH(OAc)₃ & Stir iminium->reduction Portion-wise addition quench Quench with NaHCO₃ (aq) reduction->quench 2-12 h (Monitor) extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify Direct_Alkylation_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products amine N,2-dimethylcyclohexan-1-amine base Hünig's Base tertiary_amine N-alkyl-N,2-dimethylcyclohexan-1-amine amine->tertiary_amine alkyl_halide R-X (Alkyl Halide) solvent Acetonitrile alkyl_halide->tertiary_amine salt Hünig's Base•HX

Sources

Application

The N,N'-Dimethyl-1,2-cyclohexanediamine Ligand System: A Tool for Asymmetric Synthesis in Pharmaceutical Drug Discovery

Introduction: The Imperative of Chirality in Modern Drug Design In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its efficacy and safety. A vast number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The N,N'-dimethyl-1,2-cyclohexanediamine scaffold, particularly in its chiral forms, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. While direct incorporation of the N,2-dimethylcyclohexan-1-amine moiety into drug candidates is not widely documented, its close analogue, (1R,2R)- or (1S,2S)-N,N'-dimethyl-1,2-cyclohexanediamine, serves as an indispensable chiral ligand in asymmetric catalysis. This guide provides an in-depth exploration of its application, offering both the theoretical underpinnings and practical protocols for its use in the synthesis of pharmaceutically relevant molecules.

The cyclohexane ring provides a rigid and predictable conformational framework, which is essential for creating a well-defined chiral environment around a metal center. This rigidity, coupled with the C2 symmetry of the trans-isomer, is instrumental in achieving high levels of enantioselectivity in a variety of chemical transformations.[1]

Core Application: Ligand in Asymmetric Catalysis

The primary and most impactful application of chiral N,N'-dimethyl-1,2-cyclohexanediamine is as a ligand in metal-catalyzed reactions. Its strong coordination ability with transition metals, such as copper and palladium, allows for the creation of chiral catalysts that can selectively produce one enantiomer of a desired product. This is particularly crucial in the synthesis of complex molecules where multiple stereocenters need to be controlled.[1][2]

Mechanism of Action in Copper-Catalyzed Cross-Coupling Reactions

One of the most prominent uses of this diamine ligand is in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, for the formation of C-N and C-O bonds. These bonds are ubiquitous in pharmaceutical compounds. The N,N'-dimethyl-1,2-cyclohexanediamine ligand coordinates to the copper center, forming a chiral complex. This complex then facilitates the coupling of an aryl halide with a nucleophile (e.g., an amine or an alcohol). The stereochemistry of the ligand dictates the spatial arrangement of the reactants around the copper atom, thereby directing the reaction to favor the formation of one enantiomer over the other.

For instance, the synthesis of N-alkylbenzimidazoles, a common motif in medicinal chemistry, can be achieved with high regioselectivity and in good to excellent yields using a catalyst system of copper(I) iodide (CuI) and trans-N,N'-dimethyl-1,2-cyclohexanediamine.[] Similarly, this ligand system has proven effective in the selective O- and N-arylation of aminophenols, which are key structural components in many therapeutic agents.[]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Indoles

This protocol describes a general method for the N-arylation of indoles using a catalyst system derived from CuI and trans-N,N'-dimethyl-1,2-cyclohexanediamine. This transformation is valuable for the synthesis of a wide range of biologically active indole derivatives.

Materials:

  • Indole substrate

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine

  • Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol %), the indole (1.0 mmol), the aryl halide (1.2 mmol), and K3PO4 (2.0 mmol).

  • Purge the tube with an inert gas (N2 or Ar) for 10-15 minutes.

  • Add anhydrous toluene (3-5 mL) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylindole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Copper(I) is susceptible to oxidation to Copper(II), which is generally less active in these coupling reactions. An inert atmosphere prevents this deactivation.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle by reacting with the base and the catalyst.

  • Base (K3PO4): The base is required to deprotonate the indole, making it a more reactive nucleophile.

  • Ligand: The diamine ligand stabilizes the copper catalyst, increases its solubility, and, in the case of chiral ligands and prochiral substrates, induces enantioselectivity.

Diagram: General Workflow for Copper-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_workup Workup & Purification start Start reagents Add Reagents: - Indole - Aryl Halide - CuI - Base start->reagents purge Purge with Inert Gas reagents->purge add_solvent_ligand Add Anhydrous Solvent & Ligand purge->add_solvent_ligand heat Heat Reaction Mixture add_solvent_ligand->heat cool Cool to RT heat->cool Reaction Complete dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for Copper-Catalyzed N-Arylation of Indoles.

Physicochemical and Structural Data

The utility of the N,N'-dimethyl-1,2-cyclohexanediamine scaffold is rooted in its specific physicochemical properties.

PropertyValue (for trans-isomer)Significance in Application
Molecular Formula C8H18N2[4]Defines the basic composition.
Molecular Weight 142.24 g/mol []Relevant for stoichiometric calculations.
Boiling Point ~180 °C at 760 mmHg[]Indicates relatively low volatility.
Conformation Chair conformation with equatorial amino groups[1]This stable conformation provides a predictable and rigid chiral environment, which is key to its effectiveness as a ligand.
Symmetry C2 symmetry (for chiral trans-isomers)[1]Reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

Broader Context: The Cyclohexylamine Scaffold in Medicinal Chemistry

While the primary role of N,N'-dimethyl-1,2-cyclohexanediamine is as a synthetic tool, the broader cyclohexane amine and diamine scaffolds do appear in biologically active molecules. The cyclohexane ring is a common bioisostere for a phenyl ring, offering a three-dimensional structure that can improve metabolic stability and modulate lipophilicity. For example, derivatives of N,N-dibenzyl-cyclohexane-1,2-diamine have been investigated for their antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] These studies highlight the potential of the cyclohexane diamine core as a pharmacophore for further drug development.

Diagram: Role of the Diamine Scaffold

G cluster_application Applications in Drug Discovery cluster_outcome Outcomes scaffold N,N'-Dimethyl-1,2- cyclohexanediamine ligand Chiral Ligand in Asymmetric Synthesis scaffold->ligand pharmacophore Core Scaffold in Biologically Active Molecules scaffold->pharmacophore enantio_drugs Enantiomerically Pure Pharmaceuticals ligand->enantio_drugs drug_candidates Novel Drug Candidates (e.g., Antimicrobials) pharmacophore->drug_candidates

Sources

Method

Application Notes and Protocols for the Synthesis of N,2-dimethylcyclohexan-1-amine

Abstract N,2-dimethylcyclohexan-1-amine is a key structural motif in various pharmacologically active compounds and a valuable intermediate in synthetic chemistry. Its synthesis via catalytic hydrogenation offers a scala...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N,2-dimethylcyclohexan-1-amine is a key structural motif in various pharmacologically active compounds and a valuable intermediate in synthetic chemistry. Its synthesis via catalytic hydrogenation offers a scalable, efficient, and atom-economical approach. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary catalytic hydrogenation methods for producing N,2-dimethylcyclohexan-1-amine. Two principal synthetic strategies are detailed: the reductive amination of 2-methylcyclohexanone with methylamine (Route A) and the complete hydrogenation of the aromatic ring of N,2-dimethylaniline (Route B). This guide delves into the selection of catalysts, optimization of reaction conditions, and control of diastereoselectivity (cis/trans isomerism), providing field-proven insights and detailed, step-by-step protocols.

Introduction and Strategic Overview

The synthesis of substituted cyclohexylamines is a cornerstone of medicinal chemistry. The target molecule, N,2-dimethylcyclohexan-1-amine, possesses two stereocenters, leading to the formation of diastereomers (cis and trans isomers). The control of this stereochemistry is often critical for biological activity and regulatory approval, making the choice of synthetic method paramount.

Catalytic hydrogenation stands out as the preferred industrial method due to its high efficiency and the use of molecular hydrogen as a clean reducing agent. This guide focuses on the two most logical and widely applicable catalytic hydrogenation pathways.

Key Synthetic Pathways:

  • Route A: Reductive Amination. This one-pot reaction involves the condensation of 2-methylcyclohexanone with methylamine to form an intermediate imine (and its enamine tautomer), which is subsequently hydrogenated in situ to yield the target secondary amine. This is often the most direct route.[1]

  • Route B: Aromatic Ring Hydrogenation. This method starts with N,2-dimethylaniline (N-methyl-o-toluidine) and reduces the aromatic ring to the corresponding cyclohexane ring. This route is advantageous when the aromatic precursor is readily available but requires careful catalyst selection to avoid side reactions.[2][3]

The following diagram illustrates these two primary synthetic strategies.

Synthetic_Pathways SM1 2-Methylcyclohexanone Intermediate Imine/Enamine Intermediate SM1->Intermediate + H₂NCH₃ - H₂O SM2 Methylamine SM2->Intermediate SM3 N,2-Dimethylaniline Product N,2-dimethylcyclohexan-1-amine (cis/trans mixture) SM3->Product + 3H₂ / Catalyst invis_B Intermediate->Product + H₂ / Catalyst invis_A label_A Route A: Reductive Amination label_B Route B: Aromatic Ring Hydrogenation

Caption: Primary catalytic pathways to N,2-dimethylcyclohexan-1-amine.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter influencing reaction efficiency, selectivity, and the final diastereomeric ratio. Noble metals such as Rhodium (Rh), Ruthenium (Ru), Palladium (Pd), and Platinum (Pt), as well as non-noble metals like Nickel (Ni), are commonly employed.

Catalysts for Reductive Amination (Route A)

In reductive amination, the catalyst must efficiently reduce the C=N double bond of the imine intermediate without significantly reducing the starting ketone.

  • Rhodium (Rh): Rh-based catalysts, often supported on carbon or silica, exhibit high activity for both imine and ring hydrogenation.[4][5] Bimetallic Rh-Ni catalysts have shown enhanced conversion rates due to improved metal dispersion and surface properties.[4][5][6] Rhodium is often effective under milder conditions than other metals.

  • Palladium (Pd) & Platinum (Pt): Pd/C and Pt/C are workhorse catalysts for hydrogenations. They are highly effective for reducing imines. However, under harsh conditions, they can promote C-N bond hydrogenolysis, leading to byproducts.

  • Nickel (Ni): Raney Nickel is a cost-effective catalyst widely used in industrial aminations. It typically requires higher temperatures and pressures than noble metal catalysts but is robust and effective.[1]

  • Iridium (Ir) & Iron (Fe): While less common for this specific transformation, catalysts based on Iridium and Iron are emerging for the reductive amination of various carbonyl compounds and are valued for their unique selectivity profiles and cost-effectiveness.[7][8]

Catalysts for Aromatic Ring Hydrogenation (Route B)

The complete hydrogenation of an aniline derivative requires a catalyst that is highly active for aromatic ring saturation.

  • Ruthenium (Ru): Ru is arguably the most effective and widely used catalyst for the hydrogenation of aromatic rings, including anilines.[2] It typically operates at higher pressures but demonstrates excellent activity and can be more resistant to poisoning by nitrogen-containing compounds than other catalysts.

  • Rhodium (Rh): Rh also displays excellent activity for aniline hydrogenation, often under milder conditions than Ru.[2] Homogeneous Rh catalysts have been developed for such transformations, offering high selectivity.[9]

  • Bimetallic Systems (Pd-Ru): Bimetallic catalysts, such as Pd-Ru, can offer synergistic effects, combining the high activity of Ru for ring saturation with the properties of Pd to yield highly effective and reusable catalysts.[2]

The Critical Role of Diastereoselectivity

The 2-methyl group on the cyclohexyl ring directs the stereochemical outcome. The hydrogenation of the intermediate imine (Route A) or the substituted aniline (Route B) can result in either the cis or trans product.

  • Mechanism: The substrate adsorbs onto the catalyst surface, and hydrogen atoms are added from the surface. The thermodynamically more stable product typically results from the equatorial attack of the hydride on the imine or by hydrogenation of the more stable intermediate. The final cis:trans ratio is a complex function of catalyst type, support, temperature, pressure, and solvent, which all influence the substrate's orientation on the catalyst surface.

  • Control: Generally, lower temperatures and pressures favor the formation of the thermodynamically more stable isomer. The choice of catalyst is crucial; for instance, bulky catalyst supports or ligands can enhance steric hindrance, favoring one diastereomer over the other.

Data Presentation: Catalyst Performance

The following table summarizes typical conditions and outcomes for catalytic systems relevant to the synthesis of N,2-dimethylcyclohexan-1-amine, based on analogous reactions.

RouteSubstrateCatalyst SystemH₂ Pressure (bar)Temp. (°C)SolventConversion/YieldSelectivity/NotesReference
A Cyclohexanone + NH₃5% Rh/SiO₂2100Cyclohexane83.4% Conversion99.1% to Cyclohexylamine[4][5]
A Cyclohexanone + NH₃2% Ni-Rh/SiO₂2100Cyclohexane99.8% Conversion96.6% to Cyclohexylamine[4][5]
A Ketones + AminesRu ComplexesTransfer (iPrOH)80-100iPrOHGood to ExcellentTransfer hydrogenation method[10]
B NitrobenzenePd₀.₅Ru₀.₅-PVP880Ethanol>99% YieldDirect synthesis to Cyclohexylamine[2]
B AnilineCo/P-Al₂O₃50160N/A99.2% Conversion98.7% to Cyclohexylamine[3]
N/A Cyclohexylamine + MeOHRu ComplexN/A (Borrowing H₂)140Toluene95% YieldN-methylation step[11]

Note: Data is for analogous reactions and serves as a starting point for optimization.

Experimental Protocols

Safety Precaution: All hydrogenation reactions involving molecular hydrogen must be conducted in a properly rated high-pressure autoclave, behind a safety shield, and in a well-ventilated fume hood. Catalysts like Raney Nickel and some noble metal catalysts can be pyrophoric and must be handled with care, typically under a solvent blanket.

Protocol 1: Diastereoselective Reductive Amination of 2-Methylcyclohexanone (Route A)

This protocol is based on established procedures for Rh-catalyzed reductive amination and is designed as a starting point for optimization.[4][5][9]

Protocol_A_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep1 Charge autoclave with 5% Rh/C catalyst and Methanol prep2 Seal and purge reactor with N₂ (3x) prep1->prep2 react1 Add 2-methylcyclohexanone and methylamine solution prep2->react1 react2 Pressurize with H₂ (10-20 bar) react1->react2 react3 Heat to 60-80°C with vigorous stirring react2->react3 react4 Monitor H₂ uptake (typically 6-12h) react3->react4 work1 Cool, vent H₂, purge with N₂ react4->work1 work2 Filter catalyst through Celite® work1->work2 work3 Remove solvent (rotary evaporator) work2->work3 work4 Acid-base extraction to isolate amine work3->work4 work5 Purify by distillation work4->work5 analysis1 GC-MS for purity work5->analysis1 analysis2 ¹H NMR for diastereomeric ratio work5->analysis2

Caption: Experimental workflow for reductive amination (Route A).

Materials:

  • 2-Methylcyclohexanone (1.0 eq)

  • Methylamine (2.0 eq, e.g., 40% solution in H₂O or 2.0 M in THF/MeOH)

  • 5% Rhodium on Carbon (Rh/C), 1-2 mol% Rh

  • Methanol (solvent)

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 5 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the 5% Rh/C catalyst. Add methanol as the solvent.

  • Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle three times to ensure an inert atmosphere.

  • Charging Reactants: Add the 2-methylcyclohexanone to the reactor. Subsequently, add the methylamine solution.

  • Hydrogenation: Seal the reactor again. Purge with hydrogen gas twice. Pressurize the reactor with hydrogen to the desired pressure (start with 15 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (start with 70°C). The reaction is monitored by the drop in hydrogen pressure. Maintain the pressure by refilling the reactor as needed.

  • Completion & Work-up: Once hydrogen uptake ceases (typically 6-12 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add water and diethyl ether. Acidify the aqueous layer with 2 M HCl to protonate the amine. Separate the layers and discard the organic layer (containing unreacted ketone).

  • Purification: Basify the aqueous layer with 5 M NaOH until pH > 12. Extract the free amine product with three portions of diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

  • Characterization: Analyze the final product for purity and diastereomeric ratio using GC-MS and ¹H NMR spectroscopy.

Protocol 2: Hydrogenation of N,2-Dimethylaniline (Route B)

This protocol is based on established procedures for the hydrogenation of anilines using a Ruthenium catalyst.[2][10]

Materials:

  • N,2-Dimethylaniline (1.0 eq)

  • 5% Ruthenium on Carbon (Ru/C), 1-2 mol% Ru

  • Ethanol or Isopropanol (solvent)

  • Hydrogen gas (high purity)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with 5% Ru/C and the solvent (ethanol).

  • Inerting: Seal and purge the reactor with nitrogen (3x).

  • Charging Reactant: Add the N,2-dimethylaniline to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen (2x), and then pressurize to a higher pressure required for aromatic ring reduction (start with 50-70 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to a higher temperature (start with 100-120°C). Monitor the reaction by the cessation of hydrogen uptake. This reaction may take 12-24 hours.

  • Work-up and Purification: Follow the same work-up, isolation, and purification steps (7-10) as described in Protocol 1. The diastereomeric ratio of the final product should be carefully assessed.

References

  • Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency - UPCommons. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026, March 19). Retrieved March 24, 2026, from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI. Retrieved March 24, 2026, from [Link]

  • ChemInform Abstract: An Efficient Synthesis of Enantiomerically Pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 11). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. (n.d.). Retrieved March 24, 2026, from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. (2002, May 22). ACS Publications. Retrieved March 24, 2026, from [Link]

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. (2021, April 20). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine. (n.d.). Google Patents.
  • Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • (PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023, March 27). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation. (2014, June 10). PubMed. Retrieved March 24, 2026, from [Link]

  • Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. (n.d.). Retrieved March 24, 2026, from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021, May 7). Retrieved March 24, 2026, from [Link]

  • Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (n.d.). Arkivoc. Retrieved March 24, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Retrieved March 24, 2026, from [Link]

  • Direct reductive amination of cyclohexanone. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: N,2-Dimethylcyclohexan-1-amine as a Strategic Scaffold in API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Application Note & Validated Protocol Introduction & Mechanistic Insights In modern medicinal chemistry, the strategic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Application Note & Validated Protocol

Introduction & Mechanistic Insights

In modern medicinal chemistry, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic for overcoming pharmacokinetic liabilities and enhancing target selectivity. N,2-dimethylcyclohexan-1-amine (and its stereoisomers, such as the (1S,2R) configuration) serves as a highly versatile secondary amine building block. It is prominently featured in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), most notably in the development of Heterocyclic Janus Kinase 3 (JAK3) inhibitors .

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs (like N-methylcyclohexanamine). The causality behind its efficacy lies in its unique structural topology:

  • Conformational Locking: The presence of the 2-methyl group on the cyclohexane ring creates a significant steric clash with the N-methyl group. This restricts rotation around the C-N bond, reducing the entropic penalty upon target binding and locking the molecule into a bioactive conformation optimized for the hydrophobic ATP-binding pockets of kinases.

  • Metabolic Shielding: Aliphatic amines are classic liabilities for Cytochrome P450 (CYP450)-mediated N-dealkylation. The adjacent 2-methyl group acts as a steric shield, physically hindering enzymatic access to the N-methyl group, thereby improving the metabolic stability and extending the in vivo half-life of the resulting API.

JAK3Pathway Cytokine Cytokine Signal (e.g., IL-2, IL-4) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Activation & Translocation JAK3->STAT Phosphorylates Inhibitor API with N,2-Dimethylcyclohexyl Motif Inhibitor->JAK3 ATP-Competitive Inhibition

Mechanism of action for JAK3 inhibitors incorporating the N,2-dimethylcyclohexyl motif.

Physicochemical Profiling

The physical state of the building block dictates its handling during process scale-up. The free base is a volatile liquid prone to oxidation, whereas the hydrochloride salt is a stable, weighable solid preferred for precise stoichiometric control .

Table 1: Comparative Physicochemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number 50453-58-2 / 921040-82-6 (1S,2R)101257-67-4
Molecular Weight 127.23 g/mol 163.69 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Boiling Point ~150-155 °CN/A (Decomposes before boiling)
Solubility Soluble in DCM, EtOH, Et₂OSoluble in Water, MeOH, DMSO, DMI
Storage 2-8 °C, inert atmosphereAmbient temperature, desiccated

Experimental Protocol: Microwave-Assisted SNAr Amination

Nucleophilic Aromatic Substitution (SNAr) with sterically hindered amines is notoriously slow and low-yielding under conventional heating. The following self-validating protocol utilizes microwave irradiation to rapidly overcome the high activation energy barrier caused by the steric bulk of the 2-methyl group.

Reaction Optimization Data

The choice of solvent and heating modality is the primary driver of yield. As shown below, 1,3-Dimethyl-2-imidazolidinone (DMI) under microwave conditions drastically outperforms conventional methods.

Table 2: Optimization of SNAr Amination Conditions

SolventTemp (°C)Heating MethodTimeYield (%)Purity (LC-MS)
DMF150Conventional24 h15< 50%
NMP180Conventional18 h4265%
NMP200Microwave3 h6882%
DMI 210 Microwave 2 h 85 > 95%
Step-by-Step Methodology

1. Preparation & Stoichiometry: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the chloro-heterocycle scaffold (e.g., a pyrrolopyridine derivative) (1.0 eq, 1.0 mmol).

2. Amine Addition: Add N,2-dimethylcyclohexan-1-amine hydrochloride (1.5 eq, 1.5 mmol). Causality: A slight stoichiometric excess compensates for the steric hindrance, driving the equilibrium of the substitution forward.

3. Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free base in situ, and it scavenges the HCl byproduct generated during the SNAr reaction, preventing protonation and deactivation of the amine.

4. Solvent Selection: Suspend the mixture in anhydrous 1,3-Dimethyl-2-imidazolidinone (DMI) (3.0 mL). Causality: DMI is selected for its exceptional thermal stability (boiling point 225°C) and high microwave absorptivity, allowing safe, rapid superheating to 210°C without solvent degradation.

5. Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 210°C for exactly 2 hours.

6. In-Process Control (IPC) & Validation: Allow the vial to cool to room temperature. Extract a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Checkpoint: Proceed to workup only if LC-MS indicates >95% consumption of the chloro-heterocycle. If incomplete, re-seal and irradiate for an additional 30 minutes.

7. Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash with distilled water (3 x 20 mL), followed by a final wash with saturated aqueous NaCl (brine, 20 mL). Causality: DMI is highly polar and water-soluble. Multiple aqueous washes are critical to completely partition the DMI and DIPEA salts into the aqueous phase, preventing downstream contamination of the organic layer.

8. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure API building block.

SynthWorkflow A Chloro-Heterocycle (Scaffold) C Microwave Reactor (DMI, 210°C, 2h) A->C B N,2-Dimethylcyclohexan- 1-amine HCl B->C D Crude Aminated Intermediate C->D SNAr Reaction E Aqueous Workup (EtOAc/H2O) D->E IPC: LC-MS >95% F Purified API Building Block E->F Chromatography

Synthetic workflow for microwave-assisted SNAr amination using N,2-dimethylcyclohexan-1-amine.

References

  • Inoue, T., Tojo, T., Morita, M., Nakajima, Y., & Hatanaka, K. (2007). Heterocyclic janus kinase 3 inhibitors (Patent No. WO2007007919A2).
  • Genotek Biochem. (n.d.). Fine & Speciality Chemicals Catalog. Retrieved March 24, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during N,2-dimethylcyclohexan-1-amine preparation

Welcome to the technical support center for the synthesis of N,2-dimethylcyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,2-dimethylcyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide field-tested troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize yield and purity.

The preparation of N,2-dimethylcyclohexan-1-amine, a substituted secondary amine, presents unique challenges, primarily related to stereocontrol and byproduct formation. The two most prevalent and practical synthetic routes are:

  • One-Pot Reductive Amination: The reaction of 2-methylcyclohexanone with methylamine, followed by in-situ reduction of the resulting imine/iminium ion intermediate.

  • Two-Step N-Methylation: Synthesis of the precursor 2-methylcyclohexylamine, followed by N-methylation, often via the Eschweiler-Clarke reaction.

This guide is structured to address specific issues you may encounter with these methods in a direct question-and-answer format.

Section 1: Reductive Amination of 2-Methylcyclohexanone

Reductive amination is a powerful C-N bond-forming reaction that combines a carbonyl compound and an amine with a reducing agent in a single pot. The reaction proceeds through an imine or iminium ion intermediate, which is more readily reduced than the starting ketone by selective hydrides.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ketone 2-Methylcyclohexanone Mix Combine Ketone, Amine, & Solvent (e.g., DCE) Ketone->Mix Amine Methylamine Amine->Mix Add_Reagent Add NaBH(OAc)₃ (Portion-wise) Mix->Add_Reagent Stir Stir at RT (1-24h) Add_Reagent->Stir Quench Quench Reaction (e.g., sat. NaHCO₃) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Product N,2-Dimethylcyclohexan-1-amine Purify->Product Stereochemistry cluster_attack Hydride Attack Pathways cluster_products Diastereomeric Products Iminium Planar Iminium Ion Intermediate Axial Axial Attack (Less hindered face) Iminium->Axial [H⁻] Equatorial Equatorial Attack (More hindered face) Iminium->Equatorial [H⁻] Trans trans-Isomer (Thermodynamically Favored) Axial->Trans Cis cis-Isomer Equatorial->Cis

Caption: Hydride attack on the iminium ion determines stereochemistry.

Section 2: Eschweiler-Clarke N-Methylation

This classic reaction provides a robust method for methylating primary or secondary amines using an excess of formic acid and formaldehyde. [1][2]A key advantage is that the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can plague direct alkylations with methyl halides. [3]This route requires the synthesis of 2-methylcyclohexylamine as a prerequisite.

Eschweiler_Clarke_Mechanism Amine Primary/Secondary Amine (R₂NH) Imine Imine/Iminium Ion [R₂N=CH₂]⁺ Amine->Imine + CH₂O, -H₂O CH2O Formaldehyde (CH₂O) CH2O->Imine Product Methylated Amine (R₂N-CH₃) Imine->Product + HCOO⁻ (Hydride Source) HCOOH Formic Acid (HCOOH) HCOOH->Imine CO2 CO₂ Product->CO2 releases

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Frequently Asked Questions (FAQs): Eschweiler-Clarke Reaction

Q1: Does the Eschweiler-Clarke reaction affect the existing stereochemistry?

A1: No, the reaction typically proceeds with retention of configuration. [1]The C-N bond of the starting chiral amine is not broken during the reaction. Therefore, if you start with pure trans-2-methylcyclohexylamine, you will obtain the trans-N,2-dimethylcyclohexan-1-amine product.

Q2: Why does the reaction not produce a quaternary ammonium salt?

A2: The mechanism prevents over-methylation. A tertiary amine product cannot form an imine or iminium ion with formaldehyde under these conditions, which is a necessary intermediate for the reduction step to occur. [1]This makes the reaction highly selective for mono- or di-methylation of primary amines and mono-methylation of secondary amines.

Troubleshooting Guide: Eschweiler-Clarke Reaction
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Reagents: Not using a sufficient excess of formaldehyde and formic acid. 2. Low Temperature/Short Time: The reaction often requires heating to proceed to completion. [1]1. Stoichiometry: Use a clear excess of both reagents (e.g., 2-3 equivalents each relative to the amine N-H bonds being methylated). 2. Reaction Conditions: Heat the reaction mixture, often to near reflux (90-100 °C), and monitor by TLC or GC-MS until the starting material is consumed.
Difficult Product Isolation 1. Emulsion during Workup: Formic acid and amine salts can cause emulsions during basic workup. 2. Product Volatility: The final product is a relatively low-boiling amine and can be lost during solvent removal.1. Workup Technique: After basifying the reaction mixture to a high pH (>12) with NaOH or KOH, add a sufficient amount of brine to break up emulsions during extraction. 2. Careful Evaporation: Use a rotary evaporator with a bath temperature below 45°C and exercise care not to apply excessive vacuum to prevent loss of product. [4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylcyclohexanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (to make a ~0.2 M solution).

  • Amine Addition: Add methylamine (1.1-1.2 eq, often as a solution in THF or as the hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine).

  • Catalyst Addition: Add glacial acetic acid (1.0-2.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or GC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Eschweiler-Clarke N-Methylation of 2-Methylcyclohexylamine

This protocol assumes 2-methylcyclohexylamine is the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclohexylamine (1.0 eq).

  • Reagent Addition: Add formic acid (90-98%, 2.5 eq) to the flask, followed by aqueous formaldehyde (37 wt. %, 2.5 eq). The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath. Maintain this temperature for 6-12 hours, monitoring the reaction by TLC or GC-MS. The evolution of CO₂ gas indicates the reaction is proceeding. [1]4. Workup: Cool the reaction mixture to room temperature. Carefully make the solution strongly basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate carefully under reduced pressure. The resulting amine can be further purified by distillation.

References

  • Myers, A. Chem 115 - Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • Zhang, P., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5891. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. Org. Synth. 1977, 57, 45. Available at: [Link]

Sources

Optimization

troubleshooting incomplete conversion of 2-methylcyclohexanone to N,2-dimethylcyclohexan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing incomplete conversion during the reductive amination of 2-methylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing incomplete conversion during the reductive amination of 2-methylcyclohexanone with methylamine to yield N,2-dimethylcyclohexan-1-amine.

Due to the α -branching of the ketone, steric hindrance and competing reduction pathways often compromise yields. This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to resolve these bottlenecks.

Part 1: Diagnostic Workflow

Before adjusting your protocol, isolate the exact point of failure in the reaction pathway. Use the diagnostic logic below to determine whether your issue stems from stalled imine formation or premature ketone reduction.

ReductiveAminationTroubleshooting Start Incomplete Conversion of 2-Methylcyclohexanone Analyze Analyze Reaction Mixture (GC-MS / 1H-NMR) Start->Analyze KetoneRemains Is Starting Ketone Still Present? Analyze->KetoneRemains AlcoholForms Is 2-Methylcyclohexanol Forming? Analyze->AlcoholForms CheckImine Check Iminium Formation (Steric Hindrance Issue) KetoneRemains->CheckImine Yes OverReduction Over-Reduction Issue (Ketone Reduced Before Imine) AlcoholForms->OverReduction Yes AddLewisAcid Action: Add Ti(OiPr)4 or Molecular Sieves CheckImine->AddLewisAcid Imine not forming pHCheck Check pH (Target ~5) Amine may be over-protonated CheckImine->pHCheck Imine stalling SwitchSTAB Action: Switch to STAB (NaBH(OAc)3) in DCE OverReduction->SwitchSTAB AdjustpH Action: Buffer with AcOH and Triethylamine pHCheck->AdjustpH

Diagnostic workflow for troubleshooting incomplete reductive amination of sterically hindered ketones.

Part 2: Core Troubleshooting Guide (Q&A)

Q1: My reaction stalls with a significant amount of unreacted 2-methylcyclohexanone. Why is the imine not forming? Causality: The primary bottleneck is steric hindrance. The α -methyl group on 2-methylcyclohexanone creates a high activation energy barrier for the nucleophilic attack of methylamine, shifting the equilibrium away from the tetrahedral hemiaminal intermediate. According to studies on the reductive amination of sterically hindered ketones, equilibrium strongly favors the starting materials 1[1]. Solution: You must force the equilibrium forward. If standard direct reductive amination fails, transition to a stepwise protocol. Utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(O-i-Pr)4) or dehydrating agents like 4Å molecular sieves to drive the formation of the imine before introducing the reducing agent.

Q2: I am detecting large amounts of 2-methylcyclohexanol in my product mixture. How do I prevent this over-reduction? Causality: Over-reduction occurs when the reducing agent reduces the starting ketone faster than the amine can condense with it. Reagents like Sodium borohydride (NaBH4) are too reactive for one-pot reductive aminations of sterically hindered ketones. Solution: Switch to Sodium triacetoxyborohydride (NaBH(OAc)3, STAB). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a significantly milder reducing agent 2[2]. STAB selectively reduces the highly electrophilic iminium ion at a much faster rate than it reduces the unhindered ketone 2[2].

Q3: How critical is pH control when using methylamine hydrochloride? Causality: Reductive amination is highly pH-dependent. The optimal pH is typically between 4 and 5. If the solution is too basic, the carbonyl oxygen is not protonated, lowering its electrophilicity. If the solution is too acidic (pH < 3), methylamine is completely protonated into its non-nucleophilic ammonium salt, halting the reaction. Solution: When using methylamine hydrochloride, add a stoichiometric amount of a weak base (e.g., triethylamine) to liberate the free amine, and use acetic acid (AcOH) as a catalyst to maintain the optimal pH 1[1].

Q4: What diastereoselectivity should I expect, and can I control it? Causality: The reduction of the iminium ion intermediate dictates the stereochemistry. For 2-methylcyclohexanone, reductive amination typically favors the cis isomer 3[3]. The hydride attack from the reducing agent predominantly occurs from the less sterically hindered axial face, pushing the incoming amine group into the equatorial position, which is cis to the equatorial α -methyl group [[3]](3].

Part 3: Quantitative Data Comparison

Selecting the correct reducing agent is critical for α -branched ketones. The table below summarizes the performance metrics of common reagents.

Reducing AgentRecommended SolventAdditiveKetone Reduction RiskImine Reduction RateSuitability for 2-Methylcyclohexanone
STAB (NaBH(OAc)3) DCE or THFAcOHVery LowFastOptimal (High yield, mild, selective)
NaBH3CN MeOH or THFHCl (pH 4-5)ModerateModerateSub-optimal (Toxicity, side reactions)
NaBH4 MeOHTi(OiPr)4High (in one-pot)Very FastGood for stepwise protocols only
H2 / Pd/C EtOAc or MeOHNoneLowFastViable, requires high-pressure setup
Part 4: Validated Experimental Protocol

Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) This protocol is designed as a self-validating system. It incorporates an analytical checkpoint to ensure causality is established before irreversible steps are taken. 1,2-Dichloroethane (DCE) is utilized as the preferred solvent because reactions proceed faster in DCE than in THF 1[1].

Step 1: Reagent Preparation In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve 2-methylcyclohexanone (1.0 equiv, 10 mmol) and methylamine hydrochloride (1.5 equiv, 15 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

Step 2: pH Activation & Imine Formation Add triethylamine (1.5 equiv, 15 mmol) dropwise to liberate the free methylamine. Subsequently, add glacial acetic acid (1.0 equiv, 10 mmol). Causality Note: This establishes the optimal slightly acidic pH (~5) required to protonate the carbonyl oxygen and facilitate iminium formation without neutralizing the nucleophilic amine 1[1]. Stir at room temperature for 60 minutes.

Step 3: Self-Validation Checkpoint Do not add the reducing agent yet. Extract a 50 µL aliquot, dilute in DCM, and analyze via GC-MS.

  • Validation: You must observe the mass peak for the imine/iminium intermediate. If only starting ketone is present, the reaction is stalling due to steric hindrance. Do not proceed to Step 4; instead, add 4Å molecular sieves and stir for an additional 2 hours.

Step 4: Selective Reduction Once imine formation is validated, add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic; use a room-temperature water bath to maintain thermal control. Stir the reaction mixture for 12–24 hours under N2.

Step 5: Quenching and Workup Monitor via GC-MS until the imine is fully consumed. Quench the reaction carefully by adding saturated aqueous NaHCO3 until gas evolution ceases (neutralizing the AcOH and destroying unreacted STAB). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N,2-dimethylcyclohexan-1-amine.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent with STAB instead of DCE? A: No. STAB reacts with methanol to form sodium trimethoxyborohydride, which is a significantly stronger reducing agent. This will bypass the imine formation entirely and rapidly reduce your 2-methylcyclohexanone directly to 2-methylcyclohexanol. Always use DCE or THF when working with STAB [[1]](1].

Q: If STAB fails, what is the ultimate fallback method? A: If the steric hindrance of the α -methyl group completely prevents STAB reduction, switch to a strict two-step process: First, form the imine in methanol using Titanium(IV) isopropoxide (Ti(O-i-Pr)4) overnight. Second, add Sodium borohydride (NaBH4) to rapidly reduce the pre-formed imine 1[1].

References
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: Reductive Amination with Borohydride & Borane Reducing Agents Source: Studylib URL
  • Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of N,2-dimethylcyclohexan-1-amine Enantiomers

Welcome to the technical support center for the chiral resolution of N,2-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of N,2-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these specific enantiomers. The methodologies and principles discussed herein are grounded in established stereochemical science to ensure robust and reproducible outcomes.

Introduction to the Challenge

N,2-dimethylcyclohexan-1-amine possesses multiple stereoisomers, and the separation of its enantiomers is a critical step in many synthetic pathways, particularly in the pharmaceutical industry where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or even harmful.[1] The most common and industrially scalable method for this type of resolution is through the formation of diastereomeric salts.[2][3][4] This technique leverages the different physical properties of diastereomers, such as solubility, to enable their separation by crystallization.[5][6]

This guide will focus on the diastereomeric salt resolution technique, addressing common pitfalls and providing a systematic approach to overcoming them.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable resolving agents for a basic amine like N,2-dimethylcyclohexan-1-amine?

A1: For the resolution of a racemic base, chiral acids are the resolving agents of choice.[5] Commonly used and commercially available options include:

  • (+)-Tartaric acid and its derivatives

  • (-)-Mandelic acid and its derivatives

  • (+)-Camphor-10-sulfonic acid

The selection of the ideal resolving agent is often empirical and requires screening a variety of candidates. The goal is to find a chiral acid that forms a diastereomeric salt with one of the amine enantiomers that has significantly lower solubility in a particular solvent system.

Q2: How critical is the choice of solvent in this resolution process?

A2: The solvent system is a crucial factor that can determine the success or failure of a chiral resolution. It directly influences the solubilities of the two diastereomeric salts. An optimal solvent or solvent mixture will maximize the solubility difference, leading to the precipitation of the desired diastereomeric salt in high purity while the other remains in the mother liquor. It is common to use mixtures of solvents to fine-tune these solubility profiles.

Q3: What is the theoretical maximum yield for a classical resolution, and how can it be improved?

A3: In a classical diastereomeric salt resolution, the theoretical maximum yield for a single enantiomer is 50%, as the starting material is a 50:50 racemic mixture.[7][8] To surpass this limitation and enhance the economic and environmental viability of the process, the unwanted enantiomer from the mother liquor must be recycled.[9] This is typically achieved by racemizing the undesired enantiomer and reintroducing it into the resolution process, a strategy known as "Resolution-Racemization-Recycle" (RRR).[9]

Q4: How do I determine if my resolution is under kinetic or thermodynamic control?

A4: A resolution is under thermodynamic control when the system reaches equilibrium, and the least soluble, most stable diastereomeric salt precipitates.[3] If the salt that crystallizes is not the most stable one, the process is under kinetic control. This can be advantageous if the kinetically favored salt contains the desired enantiomer. Seeding a supersaturated solution with crystals of the desired diastereomeric salt is a common technique to promote a kinetically controlled outcome.[10]

Experimental Workflow: Diastereomeric Salt Resolution

The following diagram outlines the general workflow for the chiral resolution of N,2-dimethylcyclohexan-1-amine.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic (±)-N,2-dimethyl- cyclohexan-1-amine salt_formation Formation of Diastereomeric Salts [(+)-Amine,(+)-Acid] & [(-)-Amine,(+)-Acid] racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Cooling / Anti-solvent Addition Leads to Precipitation of the Less Soluble Diastereomer salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid: Enriched Diastereomeric Salt (e.g., [(-)-Amine,(+)-Acid]) filtration->solid_salt mother_liquor Mother Liquor: Enriched in the More Soluble Diastereomer (e.g., [(+)-Amine,(+)-Acid]) filtration->mother_liquor base_addition Addition of Base (e.g., NaOH) to Liberate the Free Amine solid_salt->base_addition extraction Solvent Extraction base_addition->extraction pure_enantiomer Isolated Pure Enantiomer (e.g., (-)-N,2-dimethyl- cyclohexan-1-amine) extraction->pure_enantiomer

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol: Resolution using (+)-Tartaric Acid

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry will be necessary for N,2-dimethylcyclohexan-1-amine.

Materials:

  • Racemic N,2-dimethylcyclohexan-1-amine

  • (+)-Tartaric acid (chiral resolving agent)

  • Methanol (solvent)

  • Diethyl ether (anti-solvent, optional)

  • Sodium hydroxide (NaOH) solution (2M)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Salt Formation:

    • Dissolve racemic N,2-dimethylcyclohexan-1-amine (1 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 equivalents) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be required to induce crystallization.

    • If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can help initiate the process.

    • The mixture can be left to crystallize for several hours to overnight to maximize the yield of the less soluble salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 2M NaOH solution dropwise with stirring until the pH is basic (pH > 11) and the salt has completely dissolved.

    • Extract the liberated amine into dichloromethane (3 x volumes of the aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N,2-dimethylcyclohexan-1-amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by preparing a chiral derivative (e.g., a Mosher's ester) and analyzing by NMR.

Troubleshooting Guide

This section addresses specific issues that may arise during the resolution of N,2-dimethylcyclohexan-1-amine enantiomers.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No Crystallization or Oiling Out 1. Solution is too dilute. 2. Inappropriate solvent system. 3. Supersaturation not achieved.1. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts. 2. Solvent Screening: Perform a systematic solvent screening to find a system where one diastereomeric salt has low solubility. 3. Anti-solvent Addition: Slowly add an anti-solvent (a solvent in which the salts are insoluble) to induce precipitation. 4. Seeding: Introduce a small amount of pure crystals of the desired diastereomeric salt to act as a nucleation site.
Low Diastereomeric/Enantiomeric Excess (d.e./e.e.) 1. Co-precipitation of the more soluble diastereomer. 2. Formation of a solid solution. 3. Incomplete resolution.1. Control Cooling Rate: Slow cooling minimizes supersaturation and reduces the chance of the more soluble diastereomer crashing out. 2. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity. 3. Change Resolving Agent/Solvent: If a solid solution is suspected (indicated by a failure to improve purity upon recrystallization), changing the resolving agent or solvent system is often the most effective solution.
Low Yield of Desired Enantiomer 1. Significant solubility of the desired diastereomeric salt in the mother liquor. 2. Sub-optimal stoichiometry of the resolving agent.1. Optimize Temperature: Lowering the final crystallization temperature can reduce the solubility of the desired salt and increase the yield. 2. Vary Stoichiometry: Investigate the effect of using different molar ratios of the resolving agent to the racemic amine. Sometimes, using only 0.5 equivalents of the resolving agent can be beneficial.[4] 3. Recycle Mother Liquor: Recover the amine from the mother liquor, racemize it, and re-introduce it into the resolution process.[9]
Visualizing Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Pathways start Experiment Start outcome Desired Purity & Yield? start->outcome success Resolution Successful outcome->success Yes failure Troubleshoot outcome->failure No low_ee Low ee/de? failure->low_ee low_yield Low Yield? failure->low_yield no_xtal No Crystals? failure->no_xtal recrystallize Recrystallize Salt low_ee->recrystallize change_conditions Change Resolving Agent/Solvent low_ee->change_conditions optimize_temp Optimize Temp./Conc. low_yield->optimize_temp recycle Recycle Mother Liquor low_yield->recycle solvent_screen Solvent/Anti-solvent Screening no_xtal->solvent_screen recrystallize->outcome change_conditions->start optimize_temp->outcome solvent_screen->outcome

Caption: A logical flow diagram for troubleshooting common chiral resolution issues.

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • Wu, E. (2024). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Knowles, R. R., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • HETEROCYCLES. (2000). Vol. 52, No. 3. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2022, January 14). Enantiomers and Their Resolution. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining N,2-dimethylcyclohexan-1-amine purity

An In-Depth Guide to HPLC Method Validation for Determining N,2-dimethylcyclohexan-1-amine Purity: A Comparative Approach Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Validation for Determining N,2-dimethylcyclohexan-1-amine Purity: A Comparative Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N,2-dimethylcyclohexan-1-amine. As a secondary aliphatic amine, this compound presents unique analytical challenges, including poor UV absorption and potential for undesirable chromatographic interactions. We will navigate these challenges by comparing different analytical strategies, grounding our choices in established scientific principles and regulatory expectations. The objective is to build a robust, reliable, and fully validated method suitable for quality control in a regulated drug development environment.

The validation framework described herein is built upon the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R1) guideline, which provides a comprehensive methodology for validating analytical procedures.[1][2][3] The ultimate goal of this process is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4][5]

The Analytical Challenge: Understanding N,2-dimethylcyclohexan-1-amine

N,2-dimethylcyclohexan-1-amine possesses two key characteristics that directly influence HPLC method development:

  • High Basicity and Polarity: As a secondary amine, the molecule is basic and prone to strong interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape (tailing). Its polarity can also result in poor retention on traditional reversed-phase columns.

  • Lack of a Strong Chromophore: The molecule is a saturated aliphatic amine, meaning it does not absorb UV radiation strongly at wavelengths commonly used in HPLC (e.g., >220 nm). This makes sensitive and specific detection challenging.

These properties necessitate a carefully considered approach, moving beyond a simple "plug-and-play" C18 column method. We will explore two primary strategies: a direct analysis approach and a more robust derivatization approach.

Strategic Method Development: A Comparative Analysis

A successful validation is predicated on a well-developed method. Here, we compare critical choices in the development process.

Detection Strategy: Direct UV vs. Pre-Column Derivatization

Direct UV Detection (Low Wavelength)

  • Concept: Monitor the analyte at a very low UV wavelength (e.g., 200-215 nm) where the amine functional group has some absorbance.

  • Pros: Simple, requires no extra sample preparation steps.

  • Cons: Poor sensitivity, highly susceptible to interference from mobile phase components and impurities, limiting its use for trace-level impurity analysis.

Pre-Column Derivatization

  • Concept: React the amine with a derivatizing agent to attach a molecule with a strong chromophore or fluorophore. This is a widely accepted technique for analyzing compounds like aliphatic amines.[6]

  • Common Reagents:

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that provides strong UV absorbance and fluorescence.[6]

    • o-phthalaldehyde (OPA): Primarily used for primary amines, but its application can be extended.[6]

  • Pros: Dramatically increases sensitivity and specificity, allowing for quantification at much lower levels. Improves chromatographic retention by making the analyte more hydrophobic.[6]

  • Cons: Adds a step to the sample preparation, which must be optimized for completeness and reproducibility.

Chromatographic Column Selection

The basic nature of the analyte (even after derivatization, the potential for interaction remains) requires careful column selection to ensure symmetrical peak shapes.

Column TypePrinciple of OperationSuitability for N,2-dimethylcyclohexan-1-amine
Standard C18 Traditional reversed-phase based on hydrophobic interactions. Often has high residual silanol activity.Poor to Moderate. Prone to peak tailing due to interaction between the basic amine and acidic silanols.
End-Capped C18 A C18 column where most residual silanols are chemically bonded ("capped") to reduce secondary interactions.Good. Significantly reduces peak tailing compared to standard C18. A reliable starting point.
Phenyl-Hexyl A stationary phase with phenyl rings, offering alternative selectivity through pi-pi interactions.[7]Excellent Alternative. Can provide different elution orders for impurities, which is useful for specificity. The choice of solvent (e.g., methanol) can enhance these unique interactions.[7]
Embedded Polar Group (e.g., "AQ" type) A C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.Excellent. The polar group shields the analyte from residual silanols, providing excellent peak shape for bases without the need for mobile phase additives like ion-pairing agents.

Recommendation: Begin development with a high-quality, end-capped C18 column. For comparison and robustness studies, an embedded polar group or a Phenyl-Hexyl column should be evaluated.

The Validation Workflow: A Step-by-Step Protocol

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following sections detail the experimental protocols for each validation characteristic as defined by ICH Q2(R1).[2]

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, Derivatization) Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Limit LOD / LOQ Specificity->Limit Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Precision->Robustness Report Write Validation Report (Summarize Results) Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle G cluster_0 Fundamental Properties cluster_1 Quantitative Performance cluster_2 Reliability Validation Core Validation Parameters Specificity Specificity (Is it the right analyte?) Validation->Specificity Linearity Linearity (Does response follow concentration?) Validation->Linearity Robustness Robustness (Is it stable to small changes?) Validation->Robustness LOD_LOQ LOD / LOQ (How little can be measured?) Specificity->LOD_LOQ Range Range (Over what concentrations?) Linearity->Range Accuracy Accuracy (Is the result correct?) Precision Precision (Is the result reproducible?) Range->Accuracy Range->Precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion and Final Comparison

By systematically developing and validating an HPLC method, we can establish a high degree of confidence in the purity results for N,2-dimethylcyclohexan-1-amine. The comparative approach during method development is critical. While a direct UV method might seem simpler, its limitations in sensitivity and specificity make it unsuitable for a rigorous quality control environment. A method employing pre-column derivatization with Dansyl Chloride, coupled with a modern, high-performance stationary phase like an embedded polar group column, provides a far more robust and reliable analytical solution.

The subsequent validation against the ICH Q2(R1) framework serves as the formal demonstration of this reliability. Each parameter—from specificity to robustness—builds upon the last to create a comprehensive data package that proves the method is fit for its intended purpose: to ensure the quality and purity of N,2-dimethylcyclohexan-1-amine. This lifecycle approach, from development through validation, is fundamental to modern analytical science. [8]

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Scilit. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. SpringerLink. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. ResearchGate. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Comparative

Comparative Basicity Guide: N,2-Dimethylcyclohexan-1-amine vs. Cyclohexylamine

For researchers and drug development professionals, understanding the subtle physicochemical differences between amine building blocks is critical. The basicity (pKa) of an amine dictates its ionization state at physiolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the subtle physicochemical differences between amine building blocks is critical. The basicity (pKa) of an amine dictates its ionization state at physiological pH, directly influencing lipophilicity, membrane permeability, and target-receptor binding kinetics.

This guide provides an in-depth, objective comparison of the basicity of cyclohexylamine and N,2-dimethylcyclohexan-1-amine , moving beyond simple pKa values to explore the thermodynamic and conformational causality behind their behavior.

Mechanistic Causality: Inductive Effects vs. Solvation Thermodynamics

The basicity of aliphatic cyclic amines is governed by a delicate balance between intrinsic electronic effects and extrinsic thermodynamic factors (solvation).

Cyclohexylamine is a primary aliphatic amine with a well-established aqueous pKa of 10.66 [1]. Its primary amino group (-NH₂) is relatively unhindered. When protonated, the resulting cyclohexylammonium ion is highly stabilized by a robust hydrogen-bonding network with surrounding water molecules.

N,2-dimethylcyclohexan-1-amine , in contrast, is a secondary amine featuring an N-methyl group and an alpha-methyl group at the C2 position of the cyclohexane ring. The basicity of this molecule is subject to competing forces:

  • The Inductive Effect (+I): The addition of the N-methyl group donates electron density to the nitrogen atom. In the gas phase (absent of solvent), this intrinsic electronic enrichment makes the secondary amine significantly more basic than its primary counterpart[2].

  • Steric Hindrance to Solvation (F-Strain & B-Strain): In aqueous media, basicity is largely driven by the entropy and enthalpy of solvation. The bulky N-methyl and C2-methyl groups create a hydrophobic shield around the nitrogen. This steric bulk physically obstructs water molecules from approaching the protonated amine, drastically reducing the solvation energy [3].

  • 1,3-Diaxial Interactions: Depending on the stereoisomer (cis vs. trans), the amino group may be forced into an axial position to minimize steric clashing with the C2-methyl group. An axial ammonium ion suffers from 1,3-diaxial interactions with the axial protons at C3 and C5, which further disrupts the solvent shell and depresses the pKa.

Consequently, the steric penalty to solvation nearly cancels out the inductive boost, resulting in an aqueous pKa for N,2-dimethylcyclohexan-1-amine that is only marginally higher than that of cyclohexylamine.

BasicityMechanism Amine Amine Substitution (N-Me & C2-Me) Inductive Inductive Effect (+I) Increases e- density on N Amine->Inductive Electronic Steric Steric Hindrance Blocks H2O approach Amine->Steric 3D Bulk GasPhase Gas-Phase Basicity (Increased) Inductive->GasPhase Intrinsic Solvation Solvation Energy (Decreased) Steric->Solvation Aqueous Media Aqueous Net Aqueous pKa (Balanced Basicity) GasPhase->Aqueous Solvation->Aqueous

Diagram 1: Competing electronic and steric pathways determining the aqueous pKa of hindered amines.

Quantitative Data Presentation

The table below summarizes the structural and physicochemical parameters differentiating these two amines.

PropertyCyclohexylamineN,2-Dimethylcyclohexan-1-amine
Amine Classification Primary AliphaticSecondary Aliphatic
Steric Environment UnhinderedHighly Hindered (N-Me, C2-Me)
Inductive Effect (+I) BaselineEnhanced (via N-alkyl group)
Solvation Efficiency High (Accessible -NH₃⁺)Low (Steric shielding of -NH₂R⁺)
Aqueous pKa (25°C) 10.66~10.80 - 11.03*
Lipophilicity (LogP) 1.5> 2.0

*Note: The exact pKa of N,2-dimethylcyclohexan-1-amine varies slightly by stereoisomer due to the axial/equatorial positioning of the conjugate acid.

Experimental Protocol: Self-Validating Potentiometric Titration

To objectively compare the basicity of these amines in a laboratory setting, a rigorous potentiometric titration must be employed. Because N,2-dimethylcyclohexan-1-amine exhibits higher lipophilicity, a co-solvent system is often required, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

Step-by-Step Methodology

Phase 1: System Validation (The Self-Validating Step)

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Reference Titration: Titrate a known standard (e.g., Benzylamine, literature pKa = 9.33) using 0.1 M HCl. If the calculated pKa deviates by more than ±0.05 units, re-calibrate the electrode. This ensures the system's trustworthiness before running unknown samples.

Phase 2: Sample Preparation 3. Background Electrolyte: Prepare a 0.1 M KCl solution to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. 4. Analyte Dissolution: Dissolve 0.5 mmol of the target amine (Cyclohexylamine or N,2-dimethylcyclohexan-1-amine) in 50 mL of the 0.1 M KCl solution. Expert Insight: If N,2-dimethylcyclohexan-1-amine drops out of solution, utilize a 50% v/v Methanol-Water co-solvent system.

Phase 3: Titration Execution & Analysis 5. Automated Titration: Using an automated titrator, add standardized 0.1 M HCl in 0.05 mL increments. Program the system to wait for equilibrium (drift < 0.1 mV/s) before recording the pH. 6. Data Processing: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. 7. pKa Calculation: Apply the Henderson-Hasselbalch equation at the half-equivalence point. If a co-solvent was used, perform titrations at multiple methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% methanol to find the true aqueous pKa.

Workflow Calib System Validation (Benzylamine Std) Prep Sample Prep 0.1M KCl Matrix Calib->Prep Titration Potentiometric Titration 0.1M HCl Addition Prep->Titration Deriv Data Analysis 1st Derivative & pKa Titration->Deriv

Diagram 2: Self-validating experimental workflow for precision pKa determination.

Implications for Drug Development

When selecting between these two amines for a pharmaceutical scaffold, the basicity and steric profile dictate the pharmacokinetic outcome:

  • Cyclohexylamine derivatives will be highly protonated at physiological pH (7.4), increasing aqueous solubility but potentially limiting passive blood-brain barrier (BBB) permeation.

  • N,2-dimethylcyclohexan-1-amine derivatives, while having a similar or slightly higher pKa, possess significantly higher lipophilicity and steric bulk. This bulk can shield the protonated nitrogen from being recognized by efflux transporters (like P-glycoprotein), potentially enhancing intracellular accumulation despite the ionization state.

References

  • Title: Cyclohexylamine - Compound Summary Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: The Amines Applied in SAPO-34 Synthesis: Investigating Crucial Factors in Templating Behavior of Amines Source: Journal of Chemical Reviews URL: [Link]

  • Title: Enthalpic and entropic contributions to the basicity of cycloalkylamines Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

Validation

Mass Spectrometry Fragmentation Patterns of N,2-dimethylcyclohexan-1-amine: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Platforms

For analytical chemists and drug development professionals, distinguishing aliphatic amine isomers is a persistent structural elucidation challenge. Compounds sharing the molecular formula C₈H₁₇N (exact mass 127.136 Da)[...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical chemists and drug development professionals, distinguishing aliphatic amine isomers is a persistent structural elucidation challenge. Compounds sharing the molecular formula C₈H₁₇N (exact mass 127.136 Da)[1], such as N,2-dimethylcyclohexan-1-amine (a secondary, ring-methylated amine) and N,N-dimethylcyclohexanamine (a tertiary, N-dimethylated amine), exhibit identical precursor masses but vastly different chemical behaviors.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in differentiating these isomers. By analyzing the causality behind their fragmentation pathways, we provide a self-validating framework for robust structural identification.

Mechanistic Foundations of Fragmentation

To build a reliable analytical method, one must understand the thermodynamic and kinetic drivers of gas-phase ion dissociation. The choice of ionization platform fundamentally alters the observed fragmentation pathways.

GC-EI-MS: Hard Ionization and Radical-Driven Cleavage

Electron Ionization (EI) at 70 eV strips an electron primarily from the nitrogen lone pair, generating a radical cation (M⁺•) at m/z 127. Because aliphatic amines have low ionization energies, the molecular ion is typically of low abundance[2].

The dominant fragmentation pathway is α -cleavage . In cyclic amines, α -cleavage does not immediately result in the loss of a fragment; instead, it triggers a ring-opening event to form a distonic radical cation[3].

  • N,N-dimethylcyclohexanamine: Ring opening followed by the loss of a propyl radical (C₃H₇•) yields a highly stable iminium ion, resulting in a distinct base peak at m/z 84[4].

  • N,2-dimethylcyclohexan-1-amine: The presence of the methyl group at the C2 position introduces asymmetry. α -cleavage can occur at the substituted C1-C2 bond or the unsubstituted C1-C6 bond. This divergence leads to a competitive loss of different alkyl radicals, producing diagnostic fragments at m/z 70 and m/z 84. Furthermore, direct α -cleavage of the C2-methyl group yields a unique m/z 112 [M-CH₃]⁺ peak, which is virtually absent in the N,N-dimethyl isomer.

G M N,2-dimethylcyclohexan-1-amine M+• (m/z 127) RingOpen Ring-Opened Distonic Ion (m/z 127) M->RingOpen Alpha Cleavage (C1-C2 or C1-C6) Frag3 Loss of CH3• m/z 112 M->Frag3 Direct Alpha Cleavage Frag1 Loss of C3H7• m/z 84 RingOpen->Frag1 Alkyl Cleavage Frag2 Loss of C4H9• m/z 70 RingOpen->Frag2 Alkyl Cleavage

Caption: GC-EI-MS radical-driven α -cleavage and ring-opening pathways for N,2-dimethylcyclohexan-1-amine.

LC-ESI-MS/MS: Soft Ionization and Even-Electron Neutral Loss

Electrospray Ionization (ESI) operates under the even-electron rule. The amine is protonated in the liquid phase to form [M+H]⁺ at m/z 128.14[5]. During Collision-Induced Dissociation (CID), the protonated amine undergoes charge-directed elimination.

Because the charge is localized on the nitrogen, the lowest-energy pathway is the neutral loss of the amine moiety to generate a stabilized carbocation. This provides a definitive, self-validating diagnostic tool:

  • The tertiary isomer loses dimethylamine (45 Da) .

  • The secondary isomer (N,2-dimethylcyclohexan-1-amine) loses methylamine (31 Da) .

G Precursor Protonated Amines [M+H]+ (m/z 128) Iso1 N,2-dimethylcyclohexan-1-amine Precursor->Iso1 Iso2 N,N-dimethylcyclohexanamine Precursor->Iso2 NL1 Neutral Loss: Methylamine (-31 Da) Iso1->NL1 CID (Argon) NL2 Neutral Loss: Dimethylamine (-45 Da) Iso2->NL2 CID (Argon) Prod1 Methylcyclohexenyl Cation m/z 97 NL1->Prod1 Prod2 Cyclohexenyl Cation m/z 83 NL2->Prod2

Caption: LC-ESI-MS/MS differentiation based on even-electron neutral loss pathways.

Comparative Data Analysis

The following tables summarize the quantitative diagnostic ions used to differentiate the two isomers across both analytical platforms.

Table 1: GC-EI-MS (70 eV) Diagnostic Ions
Fragment Ion (m/z)N,2-dimethylcyclohexan-1-amine (Secondary)N,N-dimethylcyclohexanamine (Tertiary)Mechanistic Origin
127 Low abundance (~5%)Low abundance (~5%)Molecular Ion (M⁺•)
112 Moderate (~20%) Absent / TraceLoss of C2-methyl group [M-CH₃]⁺
84 Moderate (~40%)Base Peak (100%) Ring opening + loss of C₃H₇•
70 Base Peak (100%) Low (~10%)Ring opening + loss of C₄H₉•
58 TraceModerate (~30%)Cleavage yielding [CH₂=N(CH₃)₂]⁺
Table 2: LC-ESI-MS/MS (CID) MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossIsomer SpecificityCollision Energy (eV)
128.197.1 31 Da (Methylamine)N,2-dimethylcyclohexan-1-amine 15 - 20
128.183.1 45 Da (Dimethylamine)N,N-dimethylcyclohexanamine 15 - 20

Analytical Insight: While GC-EI-MS requires pattern matching of multiple fragments to confirm the substitution pattern, LC-ESI-MS/MS provides a binary, definitive neutral loss that eliminates ambiguity. For complex biological matrices, LC-ESI-MS/MS is the superior platform due to its high specificity.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact parameters required to replicate these fragmentation patterns.

Protocol A: GC-EI-MS Structural Elucidation Workflow
  • Sample Preparation: Dissolve the amine standard in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Note: Underivatized amines can exhibit peak tailing; ensure the GC inlet is deactivated.

  • Gas Chromatography Parameters:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250 °C.

    • Oven Program: Initial hold at 50 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 3 min.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.

    • Transfer Line: 280 °C.

    • Acquisition: Full scan mode, m/z 40–300.

Protocol B: LC-ESI-MS/MS Targeted Differentiation Workflow
  • Sample Preparation: Dilute the amine standard in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to a concentration of 100 ng/mL. The acidic modifier ensures complete protonation to [M+H]⁺.

  • Liquid Chromatography Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm)[5].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Tandem Mass Spectrometry (QqQ) Parameters:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV. Desolvation temperature: 350 °C.

    • CID Gas: Argon (approx. 0.15 mL/min).

    • MRM Transitions monitored: m/z 128.1 → 97.1 (CE: 15 eV) and m/z 128.1 → 83.1 (CE: 18 eV).

References

  • N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

  • Cyclohexanamine, N,N-dimethyl- Mass Spectrum NIST Mass Spectrometry Data Center. URL:[Link]

  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry MDPI - International Journal of Molecular Sciences. URL:[Link]

  • Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification Analytical Chemistry - ACS Publications. URL:[Link]

  • N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Comparative

Spectroscopic Profiling and Comparative FTIR Analysis of N,2-Dimethylcyclohexan-1-amine

Executive Overview N,2-dimethylcyclohexan-1-amine is a sterically hindered, secondary aliphatic amine that serves as a critical building block in advanced chemical synthesis. Its unique structural profile—featuring a met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N,2-dimethylcyclohexan-1-amine is a sterically hindered, secondary aliphatic amine that serves as a critical building block in advanced chemical synthesis. Its unique structural profile—featuring a methyl group on the nitrogen and a methyl group at the 2-position of the cyclohexane ring—makes it a highly sought-after intermediate in the development of low dielectric epoxy copolymers[1] and heterocyclic Janus kinase 3 (JAK3) inhibitors for pharmaceutical applications[2].

For researchers and drug development professionals, verifying the structural integrity and purity of this compound is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this verification. This guide provides an objective, data-driven comparison of the FTIR performance of N,2-dimethylcyclohexan-1-amine against primary and tertiary amine alternatives, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Spectroscopic Principles

Understanding the FTIR spectrum of N,2-dimethylcyclohexan-1-amine requires analyzing the causality behind its vibrational modes:

  • The N-H Stretch Intensity and Multiplicity: In primary amines, the nitrogen atom is bonded to two hydrogen atoms, allowing for both symmetric and asymmetric stretching vibrations. This manifests as a distinct doublet between 3250 and 3400 cm⁻¹[3]. In contrast, N,2-dimethylcyclohexan-1-amine is a secondary amine with only a single N-H bond, restricting it to a single stretching mode[4]. Furthermore, the intensity of this single band (3310-3350 cm⁻¹) is significantly weaker than in primary amines because the change in the molecular dipole moment during the vibration is reduced by the electron-donating effects of the adjacent alkyl groups[5].

  • The C-N Stretch Shift: The C-N stretching frequency is a highly sensitive diagnostic marker for the local steric environment of the alpha carbon. For aliphatic secondary amines possessing a secondary alpha carbon—such as the C1 position on the cyclohexane ring of N,2-dimethylcyclohexan-1-amine—the asymmetric C-N stretch is reliably observed at 1181 ± 10 cm⁻¹[6]. This is a critical differentiator from primary amines with similar backbones, which typically show this stretch at a lower frequency of 1040 ± 3 cm⁻¹[6].

  • Aliphatic C-H Deformations: The presence of the N-methyl and ring-methyl groups contributes to distinct C-H bending modes, typically observed around 1450 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bend)[7].

Comparative FTIR Performance Data

To objectively identify N,2-dimethylcyclohexan-1-amine, it must be distinguished from its primary and tertiary structural analogs. The table below summarizes the quantitative spectral data used to differentiate these products.

Vibrational Mode2-Methylcyclohexanamine (Primary Alternative)N,2-Dimethylcyclohexan-1-amine (Target Product)N,N-Dimethylcyclohexanamine (Tertiary Alternative)
N-H Stretch 3400-3300 cm⁻¹ & 3330-3250 cm⁻¹ (Doublet)3310-3350 cm⁻¹ (Single, weak) Absent
N-H Bend (Scissoring) 1650-1580 cm⁻¹ (Medium-Strong)Absent Absent
C-H Stretch (Aliphatic) 2800-3000 cm⁻¹ (Strong)2800-3000 cm⁻¹ (Strong) 2800-3000 cm⁻¹ (Strong)
C-N Stretch (Aliphatic) 1040 ± 3 cm⁻¹ (Medium)1181 ± 10 cm⁻¹ (Strong) 1020-1250 cm⁻¹ (Variable)
N-H Wag 910-665 cm⁻¹ (Broad, strong)910-665 cm⁻¹ (Broad, strong) Absent

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that spectral interpretation is only as reliable as the sample preparation. Aliphatic amines are inherently hygroscopic. The following step-by-step methodology incorporates a closed-loop, self-validating system to prevent the misassignment of water O-H stretches as amine N-H stretches.

Step 1: Instrument Calibration Run a standard 1.5 mil polystyrene film. Validate that the C-C stretching peak is precisely at 1601 cm⁻¹. Causality: Ensures the interferometer and laser are perfectly aligned, preventing wavenumber drift that could misidentify the C-N stretch.

Step 2: Background Subtraction Acquire a 32-scan background spectrum of the empty sample compartment. Causality: Atmospheric H₂O and CO₂ absorb at 3400-3600 cm⁻¹ and 2350 cm⁻¹, respectively. Subtracting this prevents false-positive N-H or O-H band assignments[8].

Step 3: Sample Preparation (Neat Liquid) Apply 1-2 drops of neat N,2-dimethylcyclohexan-1-amine between two anhydrous NaCl plates to form a thin capillary film. Causality: NaCl is IR-transparent from 4000-600 cm⁻¹. We explicitly avoid KBr pellets because KBr is highly hygroscopic; any absorbed water will completely obscure the critical 3310-3350 cm⁻¹ secondary amine N-H stretch[8].

Step 4: Spectral Acquisition Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

Step 5: System Validation Gate (The Self-Check) Examine the 3500-3700 cm⁻¹ region of the acquired spectrum. Causality & Action: If a broad absorption band is present in this region, the sample or the NaCl plates have been contaminated with moisture. The data is immediately invalidated. The sample must be dried over 3Å molecular sieves, and the plates must be re-polished before re-acquisition.

Spectral Interpretation Workflow

The following diagram maps the logical workflow for acquiring and validating the FTIR spectrum of N,2-dimethylcyclohexan-1-amine, ensuring high-fidelity data interpretation.

FTIR_Workflow Start Sample Preparation Neat Liquid on NaCl Plates Acq FTIR Spectral Acquisition 4000-400 cm⁻¹, 32 Scans Start->Acq CheckH2O Validation Gate: Is broad >3500 cm⁻¹ O-H band present? Acq->CheckH2O Dry Invalidated: Dry sample over molecular sieves CheckH2O->Dry Yes (Moisture Detected) Analyze Spectral Deconvolution & Band Assignment CheckH2O->Analyze No (Dry Sample) Dry->Start NH_Band N-H Stretch (3310-3350 cm⁻¹) Confirms Secondary Amine Analyze->NH_Band CN_Band C-N Stretch (1181 ± 10 cm⁻¹) Confirms Alpha-Carbon Substitution Analyze->CN_Band

Fig 1: Self-validating FTIR acquisition workflow for N,2-dimethylcyclohexan-1-amine.

References

  • Disilyl Bis(Secondary Amine)-Enabled Epoxy Ring-Opening and Silylotropic N → O Migration Leading to Low Dielectric Epoxy Copolymers | ACS Publications | 1

  • IR Spectroscopy Tutorial: Amines | OrgChemBoulder | 3

  • Difference between Primary Secondary and Tertiary Amines Via FTIR | Rocky Mountain Laboratories | 5

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines | AIP Publishing | 6

  • 24.10: Spectroscopy of Amines | Chemistry LibreTexts | 4

  • WO2007007919A2 - Heterocyclic janus kinase 3 inhibitors | Google Patents | 2

  • Infrared Spectroscopy Absorption Table | ResearchGate | 8

  • IR Absorption Frequencies | Northern Illinois University | 7

Sources

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